Dysp-C34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H47N5O10 |
|---|---|
Molecular Weight |
817.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-12-ethyl-17-[(E)-2-(4-methoxyphenyl)ethenyl]-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C45H47N5O10/c1-7-27-21(2)32-18-36-28(13-10-25-8-11-26(60-6)12-9-25)22(3)31(47-36)17-33-23(4)29(14-15-39(52)53)42(49-33)30(16-38(51)48-37(44(56)57)20-40(54)55)43-41(45(58)59)24(5)34(50-43)19-35(27)46-32/h8-13,17-19,23,29,37,46-47H,7,14-16,20H2,1-6H3,(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)/b13-10+,31-17?,32-18?,33-17?,34-19?,35-19?,36-18?,42-30?,43-30?/t23-,29-,37-/m0/s1 |
InChI Key |
OUCMWPVGJDQHAV-ZBNAIYDSSA-N |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)/C=C/C6=CC=C(C=C6)OC)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=CC6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
TLR4-IN-C34: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract
TLR4-IN-C34 is a potent and selective small-molecule antagonist of Toll-like receptor 4 (TLR4), a key mediator of innate immunity. Its mechanism of action centers on the direct inhibition of the TLR4 signaling pathway, thereby mitigating inflammatory responses. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and experimental validation of TLR4-IN-C34's mechanism of action. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound for its potential therapeutic applications in inflammatory and autoimmune diseases.
Introduction to TLR4 Signaling
Toll-like receptor 4 is a critical pattern recognition receptor that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, orchestrating the innate immune response. This pathway is tightly regulated, as its dysregulation can lead to chronic inflammation and autoimmune disorders. The core of TLR4 signaling involves the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), which in turn activates a cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide array of inflammatory genes.
Mechanism of Action of TLR4-IN-C34
TLR4-IN-C34 exerts its inhibitory effect through direct interaction with the TLR4 signaling complex. It is proposed to bind to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2).[1][2] This binding event is crucial as MD-2 is the primary LPS-binding component of the TLR4 complex. By occupying this pocket, TLR4-IN-C34 competitively inhibits the binding of LPS, thereby preventing the conformational changes required for TLR4 dimerization and subsequent downstream signaling activation.
The primary consequence of TLR4-IN-C34's interaction with the TLR4/MD-2 complex is the inhibition of the MyD88-dependent signaling pathway.[3][4][5] This blockade prevents the phosphorylation and activation of downstream kinases and ultimately suppresses the activation and nuclear translocation of NF-κB. Several studies have also indicated that TLR4-IN-C34 can attenuate the activation of the NLRP3 inflammasome and reduce the generation of reactive oxygen species (ROS), both of which are important contributors to the inflammatory response.
Signaling Pathway Diagram
Caption: TLR4-IN-C34 inhibits the TLR4 signaling pathway by binding to the MD-2 co-receptor.
Quantitative Data on TLR4-IN-C34 Activity
The inhibitory potency of TLR4-IN-C34 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| In Vitro Activity | ||||
| Assay | Cell Line | Stimulus | Inhibitor Concentration | Observed Effect |
| NF-κB Luciferase Reporter Assay | RAW 264.7 macrophages | LPS (10 ng/mL) | 100 µM | Significant reduction in luciferase activity |
| TNF-α Expression (qRT-PCR) | IEC-6 enterocytes | LPS | 10 µM | Significant reduction in TNF-α mRNA levels |
| TNF-α Expression (qRT-PCR) | RAW 264.7 macrophages | LPS | 10 µM | Significant reduction in TNF-α mRNA levels |
| Pro-inflammatory Mediator Release | BV2 microglia | LPS | Not specified | Decreased levels of NO, TNF-α, IL-1β, IL-6, and MCP-1 |
| In Vivo Efficacy | ||||
| Model | Animal | Dosage | Administration Route | Observed Effect |
| Necrotizing Enterocolitis | Mouse | 1 mg/kg (daily) | Oral | Attenuated intestinal inflammation |
| Endotoxemia | Mouse | Not specified | Not specified | Reduced systemic inflammation |
| Ulcerative Colitis | Mouse | Not specified | Not specified | Ameliorated intestinal dysbiosis and inflammation |
| Acute Kidney Injury | Rat | 1 or 3 mg/kg | Intraperitoneal | Ameliorated ISO-induced AKI |
Detailed Experimental Protocols
In Vitro Inhibition of NF-κB Activation (Luciferase Reporter Assay)
This protocol describes the methodology to assess the inhibitory effect of TLR4-IN-C34 on LPS-induced NF-κB activation in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophages stably expressing an NF-κB-luciferase reporter gene
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
TLR4-IN-C34 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of TLR4-IN-C34 in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells with varying concentrations of TLR4-IN-C34 or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with LPS at a final concentration of 10 ng/mL for 6 hours. Include a negative control group with no LPS stimulation.
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the protein concentration in each well to account for variations in cell number.
-
Calculate the percentage inhibition of NF-κB activation for each concentration of TLR4-IN-C34 relative to the LPS-stimulated vehicle control.
Experimental Workflow: In Vitro NF-κB Inhibition Assay
Caption: Workflow for assessing TLR4-IN-C34's inhibition of NF-κB activation.
In Vivo Efficacy in a Mouse Model of Endotoxemia
This protocol outlines a general procedure to evaluate the in vivo efficacy of TLR4-IN-C34 in a mouse model of LPS-induced endotoxemia.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
TLR4-IN-C34
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Prepare a solution of TLR4-IN-C34 in a suitable vehicle for oral or intraperitoneal administration.
-
Administer TLR4-IN-C34 or vehicle to the mice. A common dose is 1 mg/kg administered orally.
-
After a pre-determined time (e.g., 1 hour), induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Monitor the mice for signs of endotoxic shock.
-
At a specific time point post-LPS injection (e.g., 2 or 6 hours), collect blood samples via cardiac puncture.
-
Isolate serum and store at -80°C until analysis.
-
Measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels between the vehicle-treated and TLR4-IN-C34-treated groups.
Experimental Workflow: In Vivo Endotoxemia Model
Caption: Workflow for evaluating the in vivo efficacy of TLR4-IN-C34.
Selectivity Profile
The selectivity of TLR4-IN-C34 for TLR4 over other Toll-like receptors is a critical aspect of its pharmacological profile. Studies have shown that TLR4-IN-C34 is highly selective for TLR4-mediated signaling. In RAW 264.7 macrophages, TLR4-IN-C34 effectively inhibited NF-κB activation induced by the TLR4 agonist LPS, but had no significant effect on signaling initiated by agonists for TLR2 (Pam3CSK4) or TLR9 (CpG-DNA). This selectivity is crucial for minimizing off-target effects and potential unwanted immunomodulation.
Conclusion
TLR4-IN-C34 is a well-characterized, potent, and selective antagonist of TLR4. Its mechanism of action is centered on the direct inhibition of the TLR4/MD-2 complex, leading to the suppression of the MyD88-dependent signaling pathway and subsequent reduction in pro-inflammatory cytokine and chemokine production. The in vitro and in vivo data strongly support its potential as a therapeutic agent for a range of inflammatory conditions. This technical guide provides a foundational understanding of TLR4-IN-C34's mechanism of action to aid in the design of future research and development efforts.
References
- 1. abmole.com [abmole.com]
- 2. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TLR4-IN-C34 protects against acute kidney injury via modulating TLR4/MyD88/NF-κb axis, MAPK, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
TLR4-IN-C34: A Selective TLR4 Antagonist for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, acting as a primary sensor for bacterial lipopolysaccharide (LPS), also known as endotoxin.[1] Upon activation, TLR4 triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and interferons. While this response is essential for host defense against Gram-negative bacteria, dysregulated TLR4 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, necrotizing enterocolitis (NEC), and neuroinflammatory conditions.[2][3] This has spurred significant interest in the development of selective TLR4 antagonists as potential therapeutic agents. TLR4-IN-C34 (also referred to as C34) has emerged as a potent and selective small molecule inhibitor of TLR4, demonstrating efficacy in both in vitro and in vivo models of inflammation.[1][4] This technical guide provides a comprehensive overview of TLR4-IN-C34, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
TLR4-IN-C34 is a 2-acetamidopyranoside that functions as a direct antagonist of the TLR4 signaling complex. Molecular docking studies suggest that TLR4-IN-C34 binds to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein 2 (MD-2). This binding is thought to prevent the conformational changes in the TLR4/MD-2 complex that are necessary for dimerization and subsequent downstream signaling upon LPS binding. By occupying this critical site, TLR4-IN-C34 effectively blocks the initiation of both the MyD88-dependent and TRIF-dependent signaling pathways, leading to a reduction in the production of inflammatory mediators.
Quantitative Data Summary
While a specific half-maximal inhibitory concentration (IC50) for TLR4-IN-C34 has not been explicitly reported in the primary literature, its potent inhibitory effects have been quantified at various concentrations in several key studies. The following tables summarize the available quantitative data from in vitro and in vivo experiments.
In Vitro Efficacy of TLR4-IN-C34
| Cell Line | Treatment | Concentration of TLR4-IN-C34 | Outcome Measure | Result | Reference |
| BV2 microglia cells | LPS (1 µg/mL) | 10 µM | Nitric Oxide (NO) Production | Significant decrease | |
| BV2 microglia cells | LPS (1 µg/mL) | 30 µM | Nitric Oxide (NO) Production | Further significant decrease | |
| BV2 microglia cells | LPS (1 µg/mL) | 100 µM | Nitric Oxide (NO) Production | Strongest inhibition | |
| BV2 microglia cells | LPS (1 µg/mL) | 10 µM, 30 µM, 100 µM | TNF-α, IL-1β, IL-6, MCP-1 Levels | Dose-dependent decrease | |
| RAW 264.7 macrophages | LPS (10 ng/mL) | 100 µM | NF-κB Luciferase Activity | Significant reduction | |
| IEC-6 enterocytes | LPS | 10 µM | TNFα expression | Inhibition of LPS signaling |
In Vivo Efficacy of TLR4-IN-C34
| Animal Model | Disease Model | Dosage of TLR4-IN-C34 | Administration Route | Outcome Measure | Result | Reference |
| Mice | Endotoxemia | 1 mg/kg | Oral | Systemic inflammation | Reduction in inflammation | |
| 7-8 day old mice | Necrotizing Enterocolitis (NEC) | 1 mg/kg (daily) | Oral | NEC severity, intestinal mucosa preservation | Attenuation of NEC severity, marked preservation of intestinal mucosa |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design related to TLR4-IN-C34, the following diagrams are provided in the DOT language for Graphviz.
TLR4 Signaling Pathway and Inhibition by TLR4-IN-C34
Caption: TLR4 signaling pathways and the inhibitory action of TLR4-IN-C34.
Experimental Workflow for In Vitro TLR4 Inhibition Assay
Caption: A representative workflow for assessing TLR4-IN-C34's in vitro efficacy.
Selectivity of TLR4-IN-C34
References
- 1. TLR4-IN-C34 - Wikipedia [en.wikipedia.org]
- 2. PLOS One [journals.plos.org]
- 3. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Technical Guide to the Discovery and Synthesis of TLR4-IN-C34
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing bacterial lipopolysaccharide (LPS) and triggering inflammatory responses.[1][2] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases, including sepsis, necrotizing enterocolitis (NEC), and neuroinflammatory conditions.[1][3] This has driven significant interest in the development of TLR4 inhibitors as potential therapeutic agents.[4] TLR4-IN-C34 (also known as C34) is a potent and selective small-molecule antagonist of TLR4. This guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and biological evaluation, intended for professionals in the field of drug discovery and development.
Discovery of a Novel TLR4 Inhibitor
The discovery of TLR4-IN-C34 stemmed from a targeted approach to identify novel inhibitors that bind to the same site as the known TLR4 antagonist, E5564. Researchers utilized a similarity search algorithm combined with a limited screening of small molecule libraries to find compounds that could fit into the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2).
This screening process identified a lead compound, C34, which is a 2-acetamidopyranoside. This compound demonstrated the ability to inhibit TLR4 signaling in vitro in both enterocytes and macrophages and was shown to reduce systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis.
Caption: Workflow for the discovery of TLR4-IN-C34.
Chemical Synthesis
TLR4-IN-C34 is a 2-acetamidopyranoside with the chemical formula C17H27NO9 and a molecular weight of 389.40 g/mol . While a detailed, step-by-step synthesis protocol is not fully available in the provided search results, the parent compound C34 and its β-anomeric cyclohexyl analog, C35, were successfully synthesized to confirm their structure and investigate structure-activity relationships. The synthesis of related aminopyrimidine compounds often involves nucleophilic substitution reactions. For instance, a general approach involves reacting commercially available 2-amino-4,6-dichloropyrimidine with various amines. The synthesis of anti-inflammatory α- and β-linked acetamidopyranosides as TLR4 inhibitors has also been described, providing a likely basis for the synthesis of C34.
Table 1: Physicochemical Properties of TLR4-IN-C34
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |
| Molecular Formula | C17H27NO9 | |
| Molecular Weight | 389.40 g/mol |
| CAS Number | 40592-88-9 | |
Mechanism of Action
TLR4-IN-C34 functions as a direct antagonist of the TLR4 receptor complex. Upon binding of LPS, TLR4 undergoes dimerization and recruits adaptor proteins to initiate downstream signaling. This process involves two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway leads to the early activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
TRIF-Dependent Pathway: This pathway is responsible for the late activation of NF-κB and the induction of type I interferons.
Molecular docking studies have shown that TLR4-IN-C34 fits tightly into the hydrophobic internal pocket of the MD-2 co-receptor. By occupying this site, it prevents the binding and recognition of LPS, thereby inhibiting the activation of both MyD88- and TRIF-dependent downstream signaling cascades. This blockade results in reduced production of inflammatory mediators.
Caption: TLR4 signaling pathway and inhibition by TLR4-IN-C34.
Biological Activity and Efficacy
TLR4-IN-C34 has been shown to effectively inhibit TLR4 signaling in various cell lines. Pre-treatment with the compound significantly reduces LPS-induced activation of NF-κB and the expression of inflammatory cytokines.
Table 2: In Vitro Activity of TLR4-IN-C34
| Cell Line | Assay | Treatment | Result | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | NF-κB Luciferase Reporter | 100 µM C34 + 10 ng/mL LPS | Significant reduction in NF-κB activity | |
| RAW 264.7 Macrophages | qRT-PCR (TNFα) | 10 µM C34 + LPS | Significant reduction in TNFα expression | |
| IEC-6 Enterocytes | qRT-PCR (TNFα) | 10 µM C34 + LPS | Significant reduction in TNFα expression |
| BV2 Microglia | Cytokine Measurement | C34 + LPS | Decreased levels of NO, TNF-α, IL-1β, IL-6, MCP-1 | |
The anti-inflammatory effects of TLR4-IN-C34 have been validated in animal models. Oral administration of the compound has been shown to reduce the severity of systemic inflammation and protect against tissue damage in models of endotoxemia and necrotizing enterocolitis (NEC).
Table 3: In Vivo Efficacy of TLR4-IN-C34
| Animal Model | Dosage & Administration | Key Findings | Reference |
|---|---|---|---|
| Experimental NEC (mice) | 1 mg/kg, oral, daily | Attenuated NEC severity, preserved intestinal mucosa | |
| LPS-induced Endotoxemia (mice) | 1 mg/kg C35 (analog) | Reduced intestinal TNFα and IL-6 expression | |
| Isoproterenol-induced Acute Kidney Injury (rats) | 1 or 3 mg/kg, IP | Decreased serum creatinine, reduced renal histopathologic changes |
| DSS-induced Ulcerative Colitis (mice) | Not specified | Ameliorated intestinal dysbiosis, reduced inflammatory cell infiltration | |
Experimental Protocols
-
Cell Lines: RAW 264.7 macrophages and IEC-6 enterocytes are cultured under standard conditions.
-
NF-κB Luciferase Reporter Assay: RAW 264.7 cells are transduced with an adenovirus expressing the NF-κB-luciferase reporter gene.
-
Treatment: Cells are pre-treated with TLR4-IN-C34 (e.g., 100 µM) for 30 minutes prior to stimulation with LPS (e.g., 10 ng/mL).
-
Measurement: Luciferase activity is measured using a standard Luciferase Assay System to quantify NF-κB activation.
-
Treatment: IEC-6 or RAW 264.7 cells are pre-treated with TLR4-IN-C34 (e.g., 10 µM) for 30 minutes, followed by LPS stimulation.
-
RNA Extraction & cDNA Synthesis: Total RNA is extracted from cells, and cDNA is synthesized using standard protocols.
-
PCR Amplification: qRT-PCR is performed using primers specific for target genes (e.g., TNFα) and a housekeeping gene for normalization.
-
Analysis: The degree of LPS signaling is determined by the relative expression of the target gene.
-
Animal Model: Experimental NEC is induced in 7-8 day old mice.
-
Drug Administration: TLR4-IN-C34 is administered orally at a dose of 1 mg/kg each morning throughout the four-day model.
-
Endpoint Analysis: At the end of the study period, intestinal tissues are harvested for histological analysis to assess the severity of inflammation and mucosal injury. Cytokine levels in the tissue can also be measured.
Caption: Logical flow of TLR4-IN-C34's mechanism of action.
Conclusion
TLR4-IN-C34 is a novel and potent small-molecule inhibitor of TLR4, discovered through a targeted, structure-based screening approach. It effectively blocks LPS-induced inflammation by binding to the MD-2 co-receptor and inhibiting downstream signaling pathways. With demonstrated efficacy in both in vitro and in vivo models of inflammatory diseases, TLR4-IN-C34 and its analogs represent a promising new class of therapeutic agents for conditions characterized by excessive TLR4 activation.
References
- 1. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and validation of a new class of small molecule Toll-like receptor 4 (TLR4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
TLR4-IN-C34: A Deep Dive into its Antagonistic Action on the TLR4/MyD88/NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toll-like receptor 4 (TLR4) signaling is a critical component of the innate immune system, playing a pivotal role in the recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of the TLR4 signaling cascade, primarily the MyD88-dependent pathway leading to NF-κB activation, is implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides a comprehensive overview of TLR4-IN-C34, a potent and selective small molecule inhibitor of TLR4, and its mechanism of action in attenuating the TLR4/MyD88/NF-κB signaling pathway. This document details the molecular interactions, quantitative effects on inflammatory mediators, and relevant experimental protocols for researchers in immunology and drug development.
Introduction to the TLR4/MyD88/NF-κB Signaling Pathway
The TLR4 signaling cascade is a cornerstone of the innate immune response. Upon binding of its primary ligand, LPS, TLR4, in conjunction with its co-receptor MD-2, initiates a signaling cascade that bifurcates into two main branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway, the focus of this guide, is crucial for the rapid induction of pro-inflammatory cytokines.
This pathway proceeds as follows:
-
Ligand Recognition: LPS binds to the TLR4/MD-2 complex on the cell surface.
-
Adaptor Recruitment: This binding event induces a conformational change in the TLR4 dimer, leading to the recruitment of the intracellular adaptor protein, Myeloid differentiation primary response 88 (MyD88).
-
Kinase Activation: MyD88 recruits and activates IL-1 receptor-associated kinases (IRAKs).
-
Signal Propagation: Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex.
-
IκB Kinase (IKK) Activation: The TAK1 complex phosphorylates and activates the IKK complex.
-
NF-κB Translocation: The activated IKK complex phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a heterodimer typically composed of p50 and p65 subunits.
-
Gene Transcription: Liberated NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
TLR4-IN-C34: A Potent Antagonist of TLR4 Signaling
TLR4-IN-C34 is a small molecule that acts as a potent and selective antagonist of TLR4.[1] It has been demonstrated to effectively reduce systemic inflammation in both in vitro and in vivo models of endotoxemia and necrotizing enterocolitis.[1][2] The primary mechanism of action of TLR4-IN-C34 is the direct inhibition of TLR4 signaling, thereby preventing the downstream activation of MyD88 and NF-κB and the subsequent production of pro-inflammatory cytokines.[2]
Mechanism of Inhibition
TLR4-IN-C34 exerts its inhibitory effect by directly targeting the TLR4 receptor complex. This prevents the initial signaling events triggered by LPS binding, effectively blocking the entire downstream cascade.
Quantitative Effects of TLR4-IN-C34 on Inflammatory Responses
Several studies have quantified the inhibitory effects of TLR4-IN-C34 on the production of key pro-inflammatory mediators.
In Vitro Inhibition of Pro-inflammatory Cytokines
Treatment of various cell lines with TLR4-IN-C34 has been shown to significantly reduce the LPS-induced secretion of TNF-α, IL-6, and IL-1β.
| Cell Line | Treatment | TLR4-IN-C34 Concentration | Effect on Cytokine Levels | Reference |
| BV2 Microglia | LPS | 10, 20, 40 µM | Dose-dependent decrease in TNF-α, IL-6, and IL-1β production. | |
| RAW 264.7 Macrophages | LPS (10 ng/mL) | 10 µM | Significant reduction in TNF-α expression. |
In Vivo Efficacy in Animal Models
Administration of TLR4-IN-C34 has demonstrated significant anti-inflammatory effects in animal models of inflammation.
| Animal Model | Disease Model | TLR4-IN-C34 Dosage | Outcome | Reference |
| Mice | Necrotizing Enterocolitis | 1 mg/kg, orally daily | Attenuated intestinal inflammation. | |
| Rats | Isoproterenol-induced Acute Kidney Injury | 1 and 3 mg/kg, IP | Decreased renal levels of IL-1β and IL-12. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of TLR4-IN-C34.
Cell Culture and Treatment
-
Cell Lines:
-
BV2 murine microglial cells
-
RAW 264.7 murine macrophages
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of TLR4-IN-C34 (e.g., 10, 20, 40 µM) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
Measurement of Cytokine Production (ELISA)
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Signal Amplification: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis of NF-κB Pathway Proteins
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-NF-κB p65, phospho-IκBα, MyD88, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with TLR4-IN-C34 for 1-2 hours, followed by stimulation with LPS.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and primers specific for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Primer Sequences for Mouse Cytokines:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | CAGGAGGGAGAACAGAAACTCCA | CCCAATAGCAGCCGATTTGCT |
| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG |
| IL-1β | GAAATGCCACCTTTTGACAGTG | TGGATGCTCTCATCAGGACAG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Conclusion and Future Directions
TLR4-IN-C34 has emerged as a valuable research tool and a promising therapeutic candidate for the treatment of inflammatory diseases driven by excessive TLR4 signaling. Its ability to potently and selectively inhibit the TLR4/MyD88/NF-κB pathway has been demonstrated in a variety of preclinical models. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a broader range of inflammatory and autoimmune disorders. The detailed methodologies provided in this guide will aid researchers in further investigating the intricate mechanisms of TLR4 signaling and the therapeutic promise of its inhibition.
References
TLR4-IN-C34: A Technical Guide to its Cellular Functions and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction: Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, primarily recognized for its role in detecting bacterial lipopolysaccharide (LPS), or endotoxin.[1] Upon activation, TLR4 triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and chemokines. While essential for host defense, dysregulated or excessive TLR4 signaling is implicated in a wide range of inflammatory diseases, including sepsis, necrotizing enterocolitis (NEC), inflammatory bowel disease, and neuroinflammation.[1][2][3] This has spurred significant interest in the development of specific TLR4 antagonists. TLR4-IN-C34 (also known as C34) is a potent, selective, and orally active small molecule inhibitor of TLR4 that has demonstrated significant anti-inflammatory effects in various preclinical models.[4] This document provides an in-depth technical overview of the cellular functions of TLR4-IN-C34, its mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action
TLR4-IN-C34 functions as a direct antagonist of the TLR4 signaling complex. The canonical activation of TLR4 by LPS requires the co-receptor myeloid differentiation factor 2 (MD-2). TLR4-IN-C34 is a 2-acetamidopyranoside that is believed to exert its inhibitory effect by binding to the hydrophobic internal pocket of MD-2. This binding action prevents the conformational changes necessary for TLR4 dimerization and subsequent downstream signal transduction, effectively blocking the cellular response to LPS and other TLR4 agonists. Molecular docking studies have shown a tight fit for C34 within this pocket. Its selectivity is a key feature; studies have shown that TLR4-IN-C34 specifically inhibits TLR4-mediated signaling with no significant effect on pathways activated by TLR2 or TLR9 agonists.
Core Cellular Functions and Signaling Pathways
The primary cellular function of TLR4-IN-C34 is the attenuation of inflammatory responses by inhibiting TLR4-dependent signaling pathways. Its effects have been characterized in various cell types, including immune cells like macrophages and microglia, as well as non-immune cells such as enterocytes and chondrocytes.
Inhibition of the MyD88-Dependent NF-κB Pathway
The most well-characterized pathway downstream of TLR4 is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This cascade leads to the activation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB). TLR4-IN-C34 effectively suppresses this pathway at its origin.
-
Inhibition of NF-κB Activation: In macrophages (RAW 264.7) and intestinal epithelial cells (IEC-6), pretreatment with TLR4-IN-C34 significantly reduces LPS-induced activation and nuclear translocation of NF-κB.
-
Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB, TLR4-IN-C34 suppresses the expression of numerous downstream inflammatory genes. In LPS-stimulated BV2 microglia, it decreases the production of nitric oxide (NO), TNF-α, IL-1β, IL-6, and MCP-1. Similar inhibitory effects on TNF-α and IL-6 have been observed in macrophages and in vivo models. It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
NLRP3 Inflammasome Inhibition: The NF-κB pathway is a critical priming signal for the activation of the NLRP3 inflammasome. Studies in BV2 microglia show that TLR4-IN-C34 downregulates the TLR4/MyD88/NF-κB/NLRP3 signaling axis, further contributing to its anti-inflammatory profile by reducing the release of mature IL-1β.
The diagram below illustrates the canonical TLR4/MyD88/NF-κB signaling pathway and the inhibitory action of TLR4-IN-C34.
Modulation of MAP Kinase (MAPK) and Apoptosis Pathways
TLR4 activation also triggers MAPK signaling pathways (p38, ERK1/2, JNK), which contribute to the inflammatory response. TLR4-IN-C34 has been shown to modulate these pathways. In a model of acute kidney injury, TLR4-IN-C34 significantly decreased the renal expression of MAPK mRNA. Furthermore, the inhibitor exerts anti-apoptotic effects by reducing the expression of the pro-apoptotic marker Bax and increasing the anti-apoptotic marker Bcl-2.
Reduction of Oxidative Stress
Inflammatory signaling is often linked with the production of reactive oxygen species (ROS). In LPS-treated BV2 microglia, TLR4-IN-C34 was found to reduce the generation of ROS, suggesting a role in mitigating oxidative stress associated with neuroinflammation.
Data Presentation
The following tables summarize the key quantitative data related to TLR4-IN-C34.
Table 1: Physicochemical Properties of TLR4-IN-C34
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |
| Molecular Formula | C₁₇H₂₇NO₉ | |
| Molecular Weight | 389.40 g/mol | |
| CAS Number | 40592-88-9 | |
| Solubility (DMSO) | ≥ 30 mg/mL - 200 mg/mL |
| Solubility (Water) | ~33 - 50 mg/mL (may require warming/ultrasonication) | |
Table 2: Summary of In Vitro Studies on TLR4-IN-C34
| Cell Line | Agonist | C34 Concentration | Key Findings | Reference(s) |
|---|---|---|---|---|
| RAW 264.7 (macrophages) | LPS (10 ng/mL) | 10 µM - 100 µM | Reduced TNFα expression; Inhibited NF-κB luciferase activity. | |
| IEC-6 (enterocytes) | LPS | 10 µM | Reduced TNFα expression. | |
| BV2 (microglia) | LPS | Not specified | Decreased NO, TNF-α, IL-1β, IL-6, MCP-1; Reduced ROS; Suppressed TLR4/MyD88/NF-κB/NLRP3 pathway. | |
| Bovine Sertoli Cells | Microcystin-LR | Not specified | Modulated inflammatory cytokine upregulation; Inhibited mitochondrial damage and apoptosis. |
| Human Chondrocytes | Not specified | Not specified | Inhibited catabolism and promoted anabolism; Suppressed NF-κB signaling. | |
Table 3: Summary of In Vivo Studies on TLR4-IN-C34
| Animal Model | Disease/Condition | Dosage & Route | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mouse | Necrotizing Enterocolitis (NEC) | 1 mg/kg, oral, daily | Attenuated NEC severity; Preserved intestinal mucosa. | |
| Mouse | Endotoxemia (LPS-induced) | Not specified | Reduced systemic inflammation and NF-κB activation. | |
| Rat | Acute Kidney Injury (ISO-induced) | 1 or 3 mg/kg, IP | Decreased serum creatinine; Reduced renal histopathology, inflammation (IL-8, IL-1β), MAPK expression, and apoptosis. | |
| Mouse | Ulcerative Colitis (DSS-induced) | Not specified | Ameliorated intestinal dysbiosis; Reduced inflammatory infiltration by blocking the MyD88/NF-κB pathway. |
| Mouse | Osteoarthritis (DMM surgery) | Not specified | Restrained pain response; Suppressed iNOS and COX-2; Inhibited inflammation and angiogenesis. | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the cellular functions of TLR4-IN-C34.
Protocol 1: In Vitro NF-κB Luciferase Reporter Assay
This assay quantitatively measures the effect of TLR4-IN-C34 on NF-κB transcriptional activity.
-
Cell Culture and Transduction: Culture RAW 264.7 macrophages in appropriate media. Transduce cells with an adenovirus expressing a luciferase reporter gene under the control of an NF-κB-dependent promoter.
-
Plating: Seed the transduced cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with TLR4-IN-C34 (e.g., at 100 µM) or vehicle control for 30-60 minutes.
-
Stimulation: Add a TLR4 agonist, such as LPS (e.g., at 10 ng/mL), to the wells and incubate for a defined period (e.g., 4-6 hours).
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Analysis: Normalize luciferase activity to a control protein (e.g., via BCA assay) or a co-transfected control reporter (e.g., Renilla). Compare the activity in C34-treated cells to vehicle-treated cells.
The workflow for this type of experiment is visualized below.
Protocol 2: In Vitro Cytokine Expression Analysis by qRT-PCR
This method is used to determine the effect of TLR4-IN-C34 on the transcription of inflammatory genes.
-
Cell Culture and Plating: Culture cells (e.g., IEC-6 or RAW 264.7) in 6-well plates and allow them to adhere.
-
Treatment: Pre-treat cells with TLR4-IN-C34 (e.g., at 10 µM) for 30 minutes, followed by stimulation with LPS for a specified time (e.g., 2-4 hours).
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target cytokine (e.g., TNFα), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a SYBR Green or TaqMan-based detection method.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in C34-treated samples to the LPS-only control.
Protocol 3: In Vivo Murine Model of Necrotizing Enterocolitis (NEC)
This protocol assesses the therapeutic efficacy of TLR4-IN-C34 in a disease model driven by TLR4 signaling.
-
Animal Model Induction: Use neonatal mice (e.g., 7-8 days old). Induce experimental NEC through a combination of stressors, typically hypoxia, hypertonic formula feeding, and exposure to a bacterial stimulus like LPS.
-
Drug Administration: Administer TLR4-IN-C34 (e.g., at 1 mg/kg) or vehicle control to the neonatal mice daily via oral gavage throughout the duration of the model (typically 4 days).
-
Monitoring and Scoring: Monitor the pups daily for signs of distress and mortality. At the end of the experiment, harvest the intestines.
-
Histological Analysis: Fix the intestinal tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Score the intestinal injury based on a standardized grading system that assesses the preservation of the mucosal architecture.
-
Biochemical Analysis: Homogenize intestinal tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or to assess protein expression (e.g., TLR4, MyD88) via Western blot.
Conclusion and Future Directions
TLR4-IN-C34 is a well-characterized, potent, and selective inhibitor of TLR4. Its cellular functions are centered on the direct antagonism of the TLR4/MD-2 complex, leading to the comprehensive suppression of downstream pro-inflammatory pathways, including the MyD88/NF-κB/NLRP3 and MAPK cascades. This activity translates into a marked reduction of inflammatory mediators, mitigation of oxidative stress, and protection against apoptosis in a variety of cell types. Preclinical studies have validated its therapeutic potential in diverse inflammatory conditions, from necrotizing enterocolitis and ulcerative colitis to osteoarthritis and acute kidney injury. The robust data supporting its mechanism and efficacy make TLR4-IN-C34 a valuable lead compound for the development of novel anti-inflammatory therapeutics targeting diseases characterized by exaggerated TLR4 signaling. Future research should focus on its pharmacokinetic and pharmacodynamic properties in larger animal models and its potential application in other TLR4-mediated pathologies.
References
- 1. Discovery and validation of a new class of small molecule Toll-like receptor 4 (TLR4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
TLR4-IN-C34: A Technical Guide to its Role in Downregulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TLR4-IN-C34, a potent and selective small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 activation by lipopolysaccharide (LPS) and other danger-associated molecular patterns (DAMPs) is a critical initiator of the innate immune response, often leading to acute and chronic inflammation. TLR4-IN-C34 has emerged as a significant research tool and potential therapeutic agent due to its ability to attenuate inflammatory signaling. This document details the molecular mechanism of TLR4-IN-C34, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its use, and visualizes the complex signaling pathways and experimental workflows involved.
Introduction
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system. A member of the Toll-like receptor family, it is primarily responsible for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. Upon binding LPS, with the help of co-receptors like MD-2 and CD14, TLR4 undergoes dimerization and initiates a downstream signaling cascade that results in the activation of transcription factors such as NF-κB. This, in turn, leads to the production of a host of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), driving the inflammatory response.
While essential for host defense, dysregulated TLR4 signaling is implicated in a variety of inflammatory diseases, including sepsis, neuroinflammatory conditions, necrotizing enterocolitis, and osteoarthritis. This has spurred the development of TLR4 inhibitors as potential therapeutics. TLR4-IN-C34 is a 2-acetamidopyranoside that has been identified as a potent and selective antagonist of TLR4. It has been shown to reduce systemic inflammation in various preclinical models. This guide will explore the molecular interactions, biological effects, and methodologies associated with the use of TLR4-IN-C34 in downregulating inflammatory responses.
Mechanism of Action
TLR4-IN-C34 exerts its inhibitory effects by directly targeting the TLR4 signaling complex. Molecular docking studies have revealed that TLR4-IN-C34 binds to a hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2). This binding site is also targeted by the well-characterized TLR4 antagonist, E5564. By occupying this pocket, TLR4-IN-C34 is thought to prevent the conformational changes in the TLR4/MD-2 complex that are necessary for dimerization and subsequent signal transduction following LPS binding.
The primary downstream consequence of TLR4-IN-C34's binding to MD-2 is the inhibition of the MyD88-dependent signaling pathway. This pathway is a cornerstone of TLR4 signaling and leads directly to the activation of the NF-κB transcription factor. TLR4-IN-C34 has been shown to suppress the phosphorylation of key inflammatory proteins in this pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. In some cellular contexts, TLR4-IN-C34 has also been demonstrated to downregulate the NLRP3 inflammasome, a multiprotein complex involved in the maturation and secretion of IL-1β. Furthermore, TLR4-IN-C34 can reduce the generation of reactive oxygen species (ROS) in cells stimulated with LPS.
Quantitative Data on the Inhibitory Effects of TLR4-IN-C34
The efficacy of TLR4-IN-C34 in downregulating inflammatory responses has been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Inflammatory Mediators by TLR4-IN-C34
| Cell Line | Stimulant | TLR4-IN-C34 Concentration | Inhibitory Effect | Reference |
| BV2 microglia | LPS | 10, 30, 100 µM | Dose-dependent decrease in NO, TNF-α, IL-1β, IL-6, and MCP-1 levels in the supernatant. | |
| RAW 264.7 macrophages | LPS (10 ng/ml) | 100 µM | Significant reduction in NF-κB luciferase activity. | |
| RAW 264.7 macrophages | LPS | 10 µM | Significant reduction in TNF-α expression (qRT-PCR). | |
| IEC-6 enterocytes | LPS | 10 µM | Significant reduction in TNF-α expression (qRT-PCR). |
Table 2: In Vivo Efficacy of TLR4-IN-C34
| Animal Model | Disease Model | TLR4-IN-C34 Dosage | Outcome | Reference |
| Mice | Endotoxemia | Not specified | Reduction in systemic inflammation. | |
| 7-8 day old mice | Necrotizing Enterocolitis (NEC) | 1 mg/kg, orally daily | Attenuated NEC severity and marked preservation of intestinal mucosa. | |
| NF-κB-luciferase transgenic mice | LPS-induced inflammation | Not specified | Inhibition of LPS-induced NF-κB activation. | |
| Rats | Isoproterenol-induced Acute Kidney Injury | 1 and 3 mg/kg, IP | Decreased serum creatinine, reduced renal histopathologic changes, and lowered inflammatory cytokines (IL-8, IL-1β, IL-12). | |
| Mice | Dextran sulfate sodium-induced Ulcerative Colitis | Not specified | Ameliorated intestinal dysbiosis, reduced inflammatory cell infiltration, and enhanced antioxidant activity. |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of TLR4-IN-C34.
Cell Culture and Treatment
-
Cell Lines:
-
BV2 (murine microglia)
-
RAW 264.7 (murine macrophages)
-
IEC-6 (rat intestinal epithelial cells)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
The following day, replace the medium with fresh, serum-free medium for 2-4 hours to starve the cells.
-
Pre-treat the cells with various concentrations of TLR4-IN-C34 (e.g., 1, 10, 30, 100 µM) or vehicle (DMSO) for 30 minutes to 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for the desired time period (e.g., 4 hours for gene expression, 24 hours for cytokine secretion).
-
Measurement of Nitric Oxide (NO) Production
-
Assay: Griess Assay
-
Protocol:
-
After cell treatment, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Quantification
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Protocol:
-
Collect cell culture supernatants after the treatment period.
-
Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add a detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis of Signaling Proteins
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, TLR4, MyD88, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Protocol:
-
After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol, RNeasy Kit).
-
Assess the RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and primers specific for the genes of interest (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Run the PCR on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.
-
Conclusion
TLR4-IN-C34 is a valuable tool for the study of TLR4-mediated inflammatory pathways and holds promise as a lead compound for the development of anti-inflammatory therapeutics. Its well-defined mechanism of action, involving the direct inhibition of the TLR4/MD-2 complex, leads to the effective downregulation of the MyD88/NF-κB signaling axis and a subsequent reduction in the production of key inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate TLR4-driven inflammation. Further investigation into the in vivo efficacy, safety, and pharmacokinetic profile of TLR4-IN-C34 and its analogs is warranted to fully realize its therapeutic potential.
Investigating the Anti-inflammatory Properties of TLR4-IN-C34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TLR4-IN-C34, a potent and selective small molecule antagonist of Toll-like receptor 4 (TLR4). TLR4 activation by lipopolysaccharide (LPS) is a critical event in the initiation of the innate immune response and is implicated in the pathophysiology of numerous inflammatory diseases. TLR4-IN-C34 has demonstrated significant anti-inflammatory properties by inhibiting TLR4 signaling, thereby reducing the production of pro-inflammatory mediators. This document details the mechanism of action of TLR4-IN-C34, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Introduction to TLR4-IN-C34
TLR4-IN-C34 is a 2-acetamidopyranoside that acts as a selective antagonist of the TLR4 signaling pathway.[1][2] It has been shown to effectively reduce systemic inflammation in various preclinical models, including endotoxemia, necrotizing enterocolitis, neuroinflammation, and ulcerative colitis.[1][3][4] The primary mechanism of action involves the inhibition of the TLR4/MyD88/NF-κB signaling cascade, a central pathway in the inflammatory response. By blocking this pathway, TLR4-IN-C34 prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes, leading to a reduction in the release of cytokines such as TNF-α, IL-1β, and IL-6.
Mechanism of Action: The TLR4 Signaling Pathway
Toll-like receptor 4 is a key pattern recognition receptor of the innate immune system. Its activation by bacterial lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of inflammatory cytokines. This process is primarily mediated by the MyD88-dependent pathway.
-
Ligand Recognition: LPS binds to the TLR4/MD-2 complex on the cell surface.
-
Adaptor Protein Recruitment: This binding event leads to the recruitment of intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).
-
MyD88-Dependent Pathway: MyD88 initiates a signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of the IKK complex.
-
NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (p65/p50 heterodimer), allowing it to translocate to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.
TLR4-IN-C34 exerts its anti-inflammatory effects by antagonizing TLR4, thereby inhibiting the initiation of this signaling cascade.
References
- 1. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of TLR4-IN-C34 with the TLR4-MD2 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor, TLR4-IN-C34, and the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex. TLR4-IN-C34 is a potent and selective antagonist of TLR4 signaling, a critical pathway in the innate immune response. Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This document details the mechanism of action of TLR4-IN-C34, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and presents visual representations of the relevant signaling pathways and experimental workflows.
Introduction to the TLR4-MD2 Complex and TLR4-IN-C34
Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. For TLR4 to recognize LPS and initiate a signaling cascade, it requires a co-receptor, myeloid differentiation factor 2 (MD-2).[1] The binding of LPS to the hydrophobic pocket of MD-2 induces a conformational change that promotes the dimerization of the TLR4-MD2 complex, leading to the recruitment of downstream adaptor proteins and the activation of inflammatory signaling pathways.
TLR4-IN-C34 is a small molecule inhibitor designed to antagonize TLR4 signaling. It has shown efficacy in reducing systemic inflammation in animal models of endotoxemia and necrotizing enterocolitis.[2][3] The primary mechanism of action of TLR4-IN-C34 is its direct interaction with the MD-2 co-receptor, thereby preventing the binding of LPS and subsequent activation of the TLR4 signaling cascade.[3]
Mechanism of Action of TLR4-IN-C34
TLR4-IN-C34 acts as a competitive antagonist of LPS for binding to the MD-2 co-receptor. Molecular docking studies have revealed that TLR4-IN-C34 fits into the hydrophobic internal pocket of MD-2. This binding is thought to stabilize an inactive conformation of the TLR4-MD2 complex, preventing the conformational changes required for dimerization and downstream signaling. By occupying the LPS-binding site on MD-2, TLR4-IN-C34 effectively blocks the initiation of the inflammatory cascade triggered by LPS.
The interaction of TLR4-IN-C34 with MD-2 has been shown to specifically inhibit the MyD88-dependent signaling pathway, leading to the downregulation of key inflammatory mediators.
Quantitative Data Summary
While specific binding affinities and inhibitory concentrations for TLR4-IN-C34 are not consistently reported across publicly available literature, this section provides a summary of the types of quantitative data that are typically generated to characterize such an inhibitor. The tables below are structured to present this data clearly for comparative purposes.
Table 1: In Vitro Inhibition of Cytokine Production
| Cell Line | Stimulant (Concentration) | Inhibitor | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition | Reference |
| RAW 264.7 Macrophages | LPS (10 ng/mL) | TLR4-IN-C34 | [Data Not Available] | [Data Not Available] | |
| BV2 Microglia | LPS (1 µg/mL) | TLR4-IN-C34 | [Data Not Available] | [Data Not Available] |
Note: While specific IC50 values are not provided in the search results, studies have demonstrated a dose-dependent inhibition of pro-inflammatory cytokines like TNF-α and IL-6 by TLR4-IN-C34 in various cell lines.
Table 2: Binding Affinity for MD-2
| Technique | Ligand | Analyte | K_D (µM) | k_on (1/Ms) | k_off (1/s) | Reference |
| Surface Plasmon Resonance | TLR4-IN-C34 | Recombinant MD-2 | [Data Not Available] | [Data Not Available] | [Data Not Available] | N/A |
| Surface Plasmon Resonance | LPS | Recombinant MD-2 | 2.3 | 5.61 x 10³ | 1.28 x 10⁻² |
Note: Direct kinetic data for the TLR4-IN-C34 and MD-2 interaction is not available in the provided search results. The data for LPS binding to MD-2 is included for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of TLR4-IN-C34 with the TLR4-MD2 complex and its downstream effects.
Co-Immunoprecipitation (Co-IP) to Demonstrate TLR4-MD2 Interaction
This protocol is used to verify the interaction between TLR4 and MD-2 and to assess how this interaction is affected by TLR4-IN-C34.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TLR4 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-MD2 antibody for Western blotting
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Culture cells (e.g., HEK293T cells co-transfected with TLR4 and MD-2, or a cell line endogenously expressing the complex) and treat with TLR4-IN-C34 at desired concentrations for a specified time before stimulating with LPS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-TLR4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MD-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibition of TLR4-mediated NF-κB activation by TLR4-IN-C34.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7 or HEK293 cells)
-
LPS
-
TLR4-IN-C34
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of TLR4-IN-C34 for 30 minutes to 1 hour.
-
Stimulate the cells with a fixed concentration of LPS (e.g., 10 ng/mL) for 4-6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activity at each concentration of TLR4-IN-C34.
Western Blotting for Downstream Signaling Proteins
This protocol is used to assess the effect of TLR4-IN-C34 on the phosphorylation and expression of key proteins in the TLR4 signaling pathway.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, MyD88, and TRIF.
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with TLR4-IN-C34 and/or LPS as described for the other assays.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate the TLR4 signaling pathway, the mechanism of inhibition by TLR4-IN-C34, and a typical experimental workflow.
References
Therapeutic Potential of TLR4-IN-C34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from injured cells.[1][2] Dysregulation of TLR4 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including sepsis, necrotizing enterocolitis, neuroinflammation, ulcerative colitis, and osteoarthritis.[1][3][4] TLR4-IN-C34 (also known as C34) is a potent and selective small molecule antagonist of TLR4 that has demonstrated significant therapeutic potential in a variety of preclinical models. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and therapeutic applications of TLR4-IN-C34.
Mechanism of Action
TLR4-IN-C34 is a 2-acetamidopyranoside that functions as a direct antagonist of the TLR4 signaling complex. Its mechanism of action involves binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2). This interaction prevents the binding of LPS to MD-2, thereby inhibiting the dimerization of the TLR4/MD-2 complex, which is a crucial step for the initiation of downstream inflammatory signaling cascades.
The primary signaling pathway inhibited by TLR4-IN-C34 is the MyD88-dependent pathway. Upon activation by LPS, TLR4 recruits the adaptor protein MyD88, leading to the activation of nuclear factor-kappa B (NF-κB) and the subsequent transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). TLR4-IN-C34 effectively blocks this cascade, leading to a reduction in the production of these inflammatory mediators. Furthermore, studies have shown that TLR4-IN-C34 can also downregulate the NLRP3 inflammasome pathway and reduce the generation of reactive oxygen species (ROS).
Signaling Pathway of TLR4 Inhibition by TLR4-IN-C34
Caption: TLR4-IN-C34 blocks LPS-induced TLR4 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of TLR4-IN-C34.
Table 1: In Vitro Efficacy of TLR4-IN-C34
| Cell Line | Treatment | Concentration of TLR4-IN-C34 | Outcome Measure | Result | Reference |
| IEC-6 (rat intestinal epithelial cells) | LPS | 10 µM | TNFα expression (qRT-PCR) | Significant reduction | |
| RAW 264.7 (mouse macrophages) | LPS | 10 µM | TNFα expression (qRT-PCR) | Significant reduction | |
| RAW 264.7 (mouse macrophages) | LPS (10 ng/ml) | 100 µM | NF-κB luciferase activity | Significant reduction | |
| BV2 (mouse microglia) | LPS | Not specified | Levels of NO, TNF-α, IL-1β, IL-6, MCP-1 | Decreased |
Table 2: In Vivo Efficacy of TLR4-IN-C34
| Animal Model | Disease Model | Dosage of TLR4-IN-C34 | Administration Route | Outcome Measure | Result | Reference |
| Mice | Endotoxemia (LPS-induced) | 1 mg/kg | Not specified | Systemic inflammation | Reduced | |
| Mice (7-8 day old) | Necrotizing Enterocolitis (NEC) | 1 mg/kg, daily | Oral | NEC severity, intestinal inflammation | Attenuated, marked preservation of intestinal mucosa | |
| Mice | Ulcerative Colitis (DSS-induced) | Not specified | Not specified | Weight loss, diarrhea, rectal bleeding, colonic damage | Ameliorated | |
| Rats | Isoproterenol-induced Acute Kidney Injury | 1 or 3 mg/kg | Intraperitoneal | Serum creatinine, renal histopathology, inflammatory cytokines (IL-8, IL-1β, IL-12), NF-κB, Bax | Significantly decreased | |
| Mice | Osteoarthritis (DMM surgery) | Not specified | Not specified | Pain response, lameness, iNOS and COX-2 expression, angiogenesis | Inhibited/Suppressed |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Inhibition of TLR4 Signaling
Objective: To determine the inhibitory effect of TLR4-IN-C34 on LPS-induced TLR4 signaling in vitro.
Cell Lines:
-
IEC-6 (rat intestinal epithelial cells)
-
RAW 264.7 (mouse macrophages)
Protocol:
-
Seed IEC-6 or RAW 264.7 cells in appropriate culture plates and grow to confluence.
-
Pre-treat the cells with TLR4-IN-C34 at a concentration of 10 µM for 30 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
After an appropriate incubation period, assess the extent of LPS signaling.
Endpoint Measurement:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the expression of TNFα mRNA to quantify the inflammatory response.
-
NF-κB Luciferase Reporter Assay: In RAW 264.7 cells transduced with an NF-κB-luciferase reporter gene, pre-treat with 100 µM TLR4-IN-C34 before LPS (10 ng/ml) stimulation. Measure luciferase activity to determine NF-κB activation.
Experimental Workflow: In Vitro TLR4 Inhibition Assay
Caption: Workflow for assessing TLR4-IN-C34's in vitro efficacy.
In Vivo Model of Necrotizing Enterocolitis (NEC)
Objective: To evaluate the therapeutic efficacy of TLR4-IN-C34 in a mouse model of NEC.
Animal Model: 7-8 day old mice.
Protocol:
-
Induce experimental NEC in the mice.
-
Administer TLR4-IN-C34 orally at a dosage of 1 mg/kg daily for the duration of the model (typically 4 days).
-
A control group should receive a vehicle.
Endpoint Measurement:
-
Assessment of NEC Severity: Score the severity of NEC based on gross and histological examination of the intestine.
-
Histological Analysis: Evaluate the intestinal mucosa for signs of inflammation, injury, and preservation.
Therapeutic Potential
The potent anti-inflammatory effects of TLR4-IN-C34 position it as a promising therapeutic candidate for a range of diseases characterized by excessive TLR4 activation.
-
Necrotizing Enterocolitis (NEC): TLR4-IN-C34 has been shown to attenuate NEC severity and preserve the intestinal mucosa in a mouse model. It has also demonstrated the ability to inhibit LPS signaling in ex vivo human ileum tissue from infants with NEC.
-
Neuroinflammation: In a model of LPS-stimulated neuroinflammation using BV2 microglia cells, TLR4-IN-C34 decreased the production of pro-inflammatory factors and chemokines. This suggests its potential in treating central nervous system diseases where neuroinflammation is a key pathological feature.
-
Ulcerative Colitis (UC): TLR4-IN-C34 has been shown to alleviate symptoms and colonic damage in a mouse model of UC by blocking the MyD88/NF-κB pathway and improving intestinal flora dysbiosis.
-
Osteoarthritis (OA): In a murine model of OA, TLR4-IN-C34 inhibited inflammation, angiogenesis, and pain, suggesting its potential as a disease-modifying agent for this degenerative joint disease.
-
Sepsis and Endotoxemia: By reducing systemic inflammation in mouse models of endotoxemia, TLR4-IN-C34 shows promise for the treatment of sepsis, a life-threatening condition often driven by an overwhelming inflammatory response to infection.
-
Neuropathic Pain: The role of TLR4 in the development and maintenance of chronic pain states suggests that TLR4 antagonists like TLR4-IN-C34 could offer a novel therapeutic approach for neuropathic pain.
Conclusion
TLR4-IN-C34 is a well-characterized, potent, and selective TLR4 antagonist with a clear mechanism of action. Preclinical studies have consistently demonstrated its efficacy in mitigating inflammation across a spectrum of disease models. The data presented in this guide underscore the significant therapeutic potential of TLR4-IN-C34 and provide a solid foundation for its further development as a novel anti-inflammatory agent. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients suffering from TLR4-mediated inflammatory diseases.
References
- 1. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Toll-Like Receptors: Promising Therapeutic Strategies for the Management of Sepsis-Associated Pathology and Infectious Diseases [frontiersin.org]
- 3. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TLR4-IN-C34 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged cells. Upon activation, TLR4 triggers downstream signaling cascades, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and type I interferons.[1][2] Dysregulation of TLR4 signaling is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
TLR4-IN-C34 is a potent and selective small molecule antagonist of TLR4.[3] It functions by binding to the hydrophobic internal pocket of the TLR4 co-receptor, MD-2, thereby inhibiting LPS-induced TLR4 signaling. These application notes provide detailed protocols for the use of TLR4-IN-C34 in cell culture experiments to study its inhibitory effects on the TLR4 signaling pathway.
Data Presentation
The following table summarizes the key quantitative data for the experimental use of TLR4-IN-C34.
| Parameter | Value | Cell Lines | Reference |
| Effective Concentration | 10 µM - 100 µM | RAW 264.7, IEC-6, BV2 | |
| Pre-incubation Time | 30 minutes | RAW 264.7, IEC-6 | |
| LPS Concentration (for stimulation) | 10 ng/mL - 1 µg/mL | RAW 264.7, IEC-6, BV2 |
Note: A specific IC50 value for TLR4-IN-C34 has not been prominently reported in peer-reviewed literature; the effective concentration is typically determined empirically for the specific cell line and experimental conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TLR4 signaling pathway, the mechanism of action of TLR4-IN-C34, and a general experimental workflow for its use in cell culture.
Caption: TLR4 Signaling Pathway.
Caption: Mechanism of Action of TLR4-IN-C34.
Caption: Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
RAW 264.7 (murine macrophage-like)
-
IEC-6 (rat intestinal epithelial)
-
-
Reagents:
-
TLR4-IN-C34 (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for IEC-6 cells)
-
Cell scraper (for RAW 264.7 cells)
-
DMSO (for stock solutions)
-
Protocol 1: General Cell Culture and Treatment
-
Cell Seeding:
-
RAW 264.7 cells: Seed at a density of 4 x 10⁴ cells/cm² in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
IEC-6 cells: Seed at an appropriate density to reach 70-80% confluency on the day of the experiment in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
For 96-well plates, a seeding density of 1-2 x 10⁵ cells/well is recommended for RAW 264.7 cells.
-
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treatment with TLR4-IN-C34:
-
Prepare working solutions of TLR4-IN-C34 in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add the medium containing the desired concentration of TLR4-IN-C34 (e.g., 10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
LPS Stimulation:
-
Prepare LPS working solutions in cell culture medium.
-
Add LPS to the wells to achieve the final desired concentration (e.g., 100 ng/mL).
-
Incubate for the desired time period based on the downstream analysis (e.g., 30 minutes for IκBα degradation, 4-6 hours for cytokine mRNA, 18-24 hours for cytokine protein secretion).
-
-
Sample Collection:
-
Supernatants: Collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and store at -80°C.
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for RNA extraction (qRT-PCR) or protein extraction (Western blot).
-
Protocol 2: Analysis of Cytokine Gene Expression by qRT-PCR
-
RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix and primers for the target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., β-actin).
-
Primer Source: Pre-validated primer pairs can be obtained from resources like PrimerBank or commercial vendors.
-
Example Mouse Primer Sequences:
-
TNF-α: Forward: 5'-ACGGCATGGATCTCAAAGAC-3', Reverse: 5'-GTGGGTGAGGAGCACGTAG-3'
-
IL-6: Forward: 5'-CCGGAGAGGAGACTTCACAG-3', Reverse: 5'-TTTCCACGATTTCCCAGAGA-3'
-
β-actin: Forward: 5'-GCTACAGCTTCACCACCACA-3', Reverse: 5'-AAGGAAGGCTGGAAAAGAGC-3'
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 3: Analysis of NF-κB Activation using a Luciferase Reporter Assay
-
Cell Transfection (for transient assays):
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow the cells to recover for 24-48 hours.
-
-
Treatment and Stimulation: Follow the general treatment protocol (Protocol 1) for pre-treatment with TLR4-IN-C34 and stimulation with LPS. The incubation time for LPS stimulation is typically 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity in the cell lysates.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Protocol 4: Analysis of IκBα Degradation by Western Blot
-
Protein Extraction: Following treatment and stimulation (typically for 15-60 minutes with LPS), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against IκBα. Validated antibodies are available from various commercial sources (e.g., Cell Signaling Technology #9242, #4812).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Densitometry: Quantify the band intensities using image analysis software.
Safety and Handling
TLR4-IN-C34 is for research use only. A safety data sheet (SDS) should be consulted before handling. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle DMSO-containing solutions with care as DMSO can facilitate the absorption of other chemicals through the skin.
Conclusion
TLR4-IN-C34 is a valuable tool for investigating the role of TLR4 signaling in various cellular processes and disease models. The protocols outlined in these application notes provide a framework for utilizing this inhibitor to study its effects on TLR4-mediated inflammatory responses in cell culture. Researchers should optimize the experimental conditions, such as cell type, inhibitor concentration, and stimulation time, for their specific research questions.
References
Application Notes and Protocols for TLR4-IN-C34 Administration in Mouse Models of Endotoxemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TLR4-IN-C34, a potent and selective Toll-like receptor 4 (TLR4) antagonist, in mouse models of endotoxemia. This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of TLR4-IN-C34 in mitigating systemic inflammation.[1][2]
Introduction
Endotoxemia, a condition characterized by the presence of endotoxins such as lipopolysaccharide (LPS) in the bloodstream, triggers a potent inflammatory response mediated primarily by the TLR4 signaling pathway.[3][4] This can lead to sepsis and septic shock, life-threatening conditions with high mortality rates. TLR4-IN-C34 is a small molecule inhibitor that has been shown to reduce systemic inflammation in mouse models of endotoxemia by blocking the interaction between LPS and the TLR4/MD-2 complex.[1] These protocols outline the necessary steps for inducing endotoxemia in mice and administering TLR4-IN-C34 to assess its anti-inflammatory efficacy.
Mechanism of Action
TLR4-IN-C34 is a 2-acetamidopyranoside that functions as a selective antagonist of TLR4. It competitively binds to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2), thereby preventing the binding of LPS and subsequent activation of downstream inflammatory signaling cascades, including the MyD88-dependent and TRIF-dependent pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and mitigates the pathological consequences of systemic inflammation.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of TLR4-IN-C34 in various inflammatory models.
Table 1: In Vitro Inhibition of TLR4 Signaling by TLR4-IN-C34
| Cell Line | Treatment | Concentration of TLR4-IN-C34 | Outcome Measure | Result |
| RAW 264.7 macrophages | LPS (10 ng/mL) | 100 µM | NF-κB Luciferase Activity | Significant Inhibition |
| IEC-6 enterocytes | LPS | 10 µM | TNF-α Expression (qRT-PCR) | Inhibition of LPS Signaling |
| RAW 264.7 macrophages | LPS | 10 µM | TNF-α Expression (qRT-PCR) | Inhibition of LPS Signaling |
Table 2: In Vivo Efficacy of TLR4-IN-C34 in Mouse Models
| Mouse Model | Treatment | Dosage of TLR4-IN-C34 | Administration Route | Outcome Measure | Result |
| Endotoxemia | LPS | Not specified in search results | Not specified in search results | Systemic Inflammation | Reduction in systemic inflammation |
| Necrotizing Enterocolitis | Experimental NEC induction | 1 mg/kg (daily) | Oral | Intestinal Inflammation & Mucosal Preservation | Attenuated severity, marked preservation of intestinal mucosa |
| Ulcerative Colitis | Dextran Sulfate Sodium (DSS) | Not specified in search results | Not specified in search results | Inflammatory Cell Infiltration, Oxidative Stress, Intestinal Barrier Function | Reduction in inflammation, enhanced antioxidant activity, reconstruction of intestinal barrier |
Experimental Protocols
Protocol 1: Induction of Endotoxemia in Mice
This protocol describes a standard method for inducing endotoxemia in mice using lipopolysaccharide (LPS).
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype 0111:B4 or O55:B5)
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (7-8 weeks old)
-
Syringes (0.5 mL) with 30G needles
Procedure:
-
LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to a stock concentration of 5 mg/mL. Further dilute the stock solution with saline to the desired final working concentration. A sublethal dose of 0.5 mg/kg to 5 mg/kg is commonly used to induce a robust inflammatory response without causing immediate mortality. The lethal dose 50 (LD50) for C57BL/6 mice is approximately 10 mg/kg.
-
Animal Handling: Acclimatize mice for at least one week before the experiment. Handle the mice gently but firmly to minimize stress.
-
LPS Administration: Inject the prepared LPS solution intraperitoneally (i.p.) into the lower-left or right quadrant of the abdomen. Ensure the needle enters the peritoneal cavity without puncturing any internal organs.
-
Monitoring: Monitor the mice for signs of endotoxemia, which can include lethargy, piloerection, and huddling. A disease scoring system can be implemented to quantify the severity of the condition.
Protocol 2: Preparation and Administration of TLR4-IN-C34
This protocol details the preparation and administration of TLR4-IN-C34 to endotoxemic mice.
Materials:
-
TLR4-IN-C34
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline, or corn oil)
-
Oral gavage needles or appropriate injection supplies
Procedure:
-
Formulation Preparation:
-
For Oral Administration: A formulation of 1 mg/kg has been used in a necrotizing enterocolitis model. A common vehicle for oral administration can be prepared as follows: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
For Intraperitoneal Injection: While a specific i.p. formulation for endotoxemia is not detailed in the provided results, a typical vehicle for in vivo studies consists of a mixture of DMSO and corn oil or a combination of DMSO, PEG300, and saline. For example, a working solution can be prepared by dissolving the required amount of TLR4-IN-C34 in DMSO first, then adding PEG300 and Tween 80, and finally bringing it to the final volume with saline. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals.
-
-
Administration:
-
Prophylactic Treatment: Administer TLR4-IN-C34 (e.g., 1 mg/kg) via oral gavage or intraperitoneal injection at a specified time point (e.g., 2 hours) before LPS challenge.
-
Therapeutic Treatment: Administer TLR4-IN-C34 at a specified time point after the induction of endotoxemia with LPS.
-
-
Control Groups: Include a vehicle control group that receives the same volume of the vehicle without TLR4-IN-C34 and an LPS-only group.
Protocol 3: Sample Collection and Analysis
This protocol outlines the collection of samples for the analysis of inflammatory markers.
Materials:
-
Anesthesia (e.g., isoflurane or sodium pentobarbital)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
RNA isolation reagents
-
ELISA kits for TNF-α, IL-1β, IL-6
-
qPCR reagents
Procedure:
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture and process it to obtain plasma or serum. Store samples at -80°C until analysis.
-
Tissue Collection: Harvest tissues such as the liver, spleen, and lungs. Snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution for subsequent analysis.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the plasma/serum and tissue homogenates using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA from the collected tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.
Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of TLR4-IN-C34.
Caption: Experimental workflow for evaluating TLR4-IN-C34 in endotoxemic mice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and validation of a new class of small molecule Toll-like receptor 4 (TLR4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of TLR4-IN-C34 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the Toll-like receptor 4 (TLR4) inhibitor, TLR4-IN-C34, using dimethyl sulfoxide (DMSO) as a solvent. Adherence to this protocol will ensure solution integrity, stability, and reproducibility in experimental settings.
Introduction
TLR4-IN-C34 is a potent and selective small molecule antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by binding to the hydrophobic internal pocket of the TLR4 co-receptor, MD-2, thereby inhibiting downstream signaling.[3][4][5] TLR4 is a key receptor in the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering inflammatory responses. Consequently, TLR4-IN-C34 is a valuable tool for studying inflammatory diseases and has shown efficacy in reducing systemic inflammation in preclinical models.
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results. DMSO is a common solvent for TLR4-IN-C34 due to its high solubilizing capacity. However, specific handling and storage procedures must be followed to prevent compound degradation and ensure experimental success.
TLR4-IN-C34 Compound Data
All relevant quantitative data for TLR4-IN-C34 is summarized in the table below.
| Property | Data | Reference(s) |
| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate | |
| Synonyms | C34 | |
| CAS Number | 40592-88-9 | |
| Molecular Formula | C₁₇H₂₇NO₉ | |
| Molecular Weight | 389.40 g/mol | |
| Appearance | White to off-white solid/powder | |
| Solubility in DMSO | ≥ 78 mg/mL (200 mM). Solubility up to 200 mg/mL has been reported with sonication. Use of fresh, anhydrous DMSO is recommended. | |
| Storage (Powder) | Store at -20°C, desiccated, for up to 3 years. | |
| Storage (DMSO Stock) | Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. May be stored at -20°C for up to 1 month. | |
| Typical In Vitro Conc. | 10 µM - 100 µM |
Experimental Protocols
Safety Precautions for Handling DMSO
Dimethyl sulfoxide (DMSO) is a powerful solvent that can readily penetrate the skin and carry dissolved substances with it. Therefore, appropriate safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. Butyl rubber gloves are recommended, as DMSO can penetrate nitrile gloves over time.
-
Ventilation: Handle DMSO and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Use clean glass or compatible plasticware. Ensure the work area is free of contaminants. If any solution comes into contact with the skin, wash the area thoroughly with water for at least 15 minutes.
-
Storage: Keep the primary DMSO container tightly sealed to prevent absorption of atmospheric moisture, which can reduce the solubility of compounds.
Protocol for Preparing a 50 mM Stock Solution
This protocol describes the preparation of 1 mL of a 50 mM TLR4-IN-C34 stock solution in DMSO.
Materials:
-
TLR4-IN-C34 powder (MW: 389.40 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tube (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Calculate Required Mass:
-
Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L × 0.001 L × 389.40 g/mol × 1000 mg/g
-
Mass (mg) = 19.47 mg
-
-
Weigh Compound:
-
Before opening, briefly centrifuge the vial containing the TLR4-IN-C34 powder to ensure all solid material is at the bottom.
-
Carefully weigh out 19.47 mg of TLR4-IN-C34 and transfer it to a clean microcentrifuge tube.
-
-
Add Solvent:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
-
Ensure Complete Dissolution:
-
Cap the tube securely and vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution but should not exceed 50°C.
-
-
Store the Stock Solution:
-
Once fully dissolved, prepare small-volume aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term stability (up to 1 year).
-
Protocol for Preparing Working Solutions for In Vitro Assays
Hydrophobic compounds dissolved in DMSO can precipitate when diluted directly into aqueous buffers or cell culture media. To avoid this, perform an intermediate dilution step in DMSO.
-
Prepare Intermediate Dilution: Dilute your concentrated stock solution (e.g., 50 mM) in DMSO to create an intermediate stock that is 1000x your highest final concentration. For a final concentration of 50 µM, prepare a 50 mM intermediate stock (in this case, the main stock can be used). For a final concentration of 10 µM, prepare a 10 mM intermediate stock by diluting the 50 mM stock 1:5 in DMSO.
-
Final Dilution: Add the intermediate stock to your aqueous buffer or cell culture medium at a 1:1000 ratio. For example, add 1 µL of a 10 mM intermediate stock to 999 µL of medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO used for the compound treatment.
Mechanism of Action & Signaling Pathway
TLR4 activation by LPS initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway rapidly activates NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
TRIF-Dependent Pathway: This later-phase pathway activates IRF3, resulting in the production of type I interferons (IFN-α/β).
TLR4-IN-C34 acts as an antagonist by binding to the MD-2 co-receptor, preventing the formation of the active TLR4/MD-2/LPS complex and blocking both signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TLR4-IN-C34 - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), toll-like receptor 4TLR4 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: TLR4-IN-C34
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLR4-IN-C34 is a potent and selective small-molecule antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by inhibiting TLR4 signaling, thereby reducing inflammatory responses.[3] This compound has demonstrated efficacy in reducing systemic inflammation in animal models of endotoxemia and necrotizing enterocolitis.[1] TLR4-IN-C34 is an orally active compound that has shown potential for treating TLR4-mediated inflammatory diseases. Its mechanism of action involves binding to the hydrophobic internal pocket of the TLR4 co-receptor MD-2. These application notes provide detailed information on the solubility, physicochemical properties, and experimental protocols for the effective use of TLR4-IN-C34 in research settings.
Physicochemical Properties and Solubility
TLR4-IN-C34 is a white to off-white solid powder. It possesses favorable physicochemical properties for a drug-like compound, including a cLogP of -0.5 and a topological polar surface area (TPSA) of 126, and it adheres to Lipinski's rule of five.
Table 1: Physicochemical Properties of TLR4-IN-C34
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇NO₉ | |
| Molecular Weight | 389.40 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 40592-88-9 |
Table 2: Solubility of TLR4-IN-C34
| Solvent | Concentration | Notes | Reference |
| Water | 1 mg/mL | Warming may be required. | |
| 19.47 mg/mL (50 mM) | |||
| 33.33 mg/mL (85.59 mM) | Ultrasonic assistance needed. | ||
| Ethanol | 78 mg/mL | ||
| DMSO | 9 mg/mL (23.11 mM) | Sonication is recommended. | |
| ≥ 30 mg/mL | |||
| 38.94 mg/mL (100 mM) | |||
| 78 mg/mL (200.3 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | ||
| 200 mg/mL (513.61 mM) | Ultrasonic assistance needed; hygroscopic nature of DMSO can impact solubility, so fresh solvent is recommended. |
Mechanism of Action: TLR4 Signaling Inhibition
TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria. Upon LPS binding, TLR4 activates two primary downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.
-
TRIF-Dependent Pathway: This pathway activates IRF3, leading to the production of type I interferons.
TLR4-IN-C34 selectively inhibits TLR4 signaling, with no significant effect on other Toll-like receptors such as TLR2 or TLR9. This inhibition downregulates the TLR4/MyD88/NF-κB/NLRP3 signaling pathway, suppressing the production of pro-inflammatory mediators and reducing reactive oxygen species (ROS) generation.
Figure 1. TLR4 signaling pathway and inhibition by TLR4-IN-C34.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
A. DMSO Stock Solution (10 mM)
-
Equilibrate the vial of TLR4-IN-C34 powder to room temperature.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution from a product with a molecular weight of 389.4, dissolve 3.894 mg of TLR4-IN-C34 in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or -80°C for up to 2 years.
B. Aqueous Stock Solution (e.g., 1 mg/mL)
-
Equilibrate the vial of TLR4-IN-C34 powder to room temperature.
-
Add the desired volume of sterile, purified water (e.g., 1 mL for a 1 mg/mL solution).
-
Gently warm the solution and/or sonicate to aid dissolution.
-
Once dissolved, sterilize the solution by passing it through a 0.22 µm filter.
-
It is recommended to prepare aqueous solutions fresh for each experiment.
Protocol 2: In Vitro TLR4 Inhibition Assay
This protocol describes the treatment of RAW 264.7 macrophage cells to assess the inhibitory effect of TLR4-IN-C34 on LPS-induced inflammation.
Figure 2. Workflow for an in vitro TLR4 inhibition assay.
Materials:
-
RAW 264.7 cells (or other suitable cell lines like IEC-6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TLR4-IN-C34 stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Reagents for endpoint analysis (e.g., ELISA kit, luciferase assay system, qRT-PCR reagents)
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
The next day, dilute the TLR4-IN-C34 stock solution in culture medium to the desired final concentration (e.g., 10 µM). Note: Ensure the final DMSO concentration is consistent across all wells and typically below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing TLR4-IN-C34. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for 30 minutes at 37°C.
-
Prepare a solution of LPS in culture medium and add it to the wells to achieve the desired final concentration (e.g., 10 ng/mL), except for the negative control wells.
-
Incubate the plates for a suitable duration depending on the endpoint (e.g., 4-6 hours for cytokine measurement, 18-24 hours for nitric oxide measurement).
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., TNFα ELISA) or lyse the cells for analysis of NF-κB activity or gene expression.
Protocol 3: Preparation of In Vivo Formulations
Working solutions for in vivo experiments should be prepared fresh on the day of use. The following are example formulations.
Figure 3. General workflow for an in vivo study using TLR4-IN-C34.
A. Oral Suspension (for gavage)
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.
-
Procedure: To prepare a 5 mg/mL suspension, add 5 mg of TLR4-IN-C34 to 1 mL of the CMC-Na solution. Mix thoroughly to obtain a homogenous suspension.
B. Clear Solution for Injection
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Procedure (for a 1 mg/mL solution):
-
Start with a concentrated stock of TLR4-IN-C34 in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add 100 µL of the 10 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration will be 1 mg/mL.
-
C. Corn Oil Formulation (for oral or IP administration)
-
Vehicle: 5% DMSO, 95% Corn Oil.
-
Procedure (for a 0.78 mg/mL solution):
-
Prepare a 15.6 mg/mL stock solution of TLR4-IN-C34 in DMSO.
-
Add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform solution is achieved.
-
Protocol 4: In Vivo Administration Example
This protocol is based on a mouse model of necrotizing enterocolitis (NEC).
Animal Model: Experimental NEC induced in 7-8 day old mice. Dosage: 1 mg/kg. Administration: Orally, once daily. Result: This regimen has been shown to attenuate intestinal inflammation and preserve the intestinal mucosa.
Storage and Stability
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep desiccated.
-
In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles by preparing aliquots.
References
Application Notes and Protocols for In Vivo Inflammation Studies Using TLR4-IN-C34
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLR4-IN-C34 is a potent and selective small molecule antagonist of Toll-like receptor 4 (TLR4). It has demonstrated significant anti-inflammatory effects in various preclinical models of inflammation by inhibiting the TLR4 signaling pathway. These application notes provide detailed protocols for the in vivo use of TLR4-IN-C34 in common inflammation models, guidance on data analysis, and a summary of its mechanism of action.
Mechanism of Action
TLR4-IN-C34 functions by directly binding to the TLR4 receptor complex, thereby preventing the downstream signaling cascade initiated by TLR4 agonists such as lipopolysaccharide (LPS). TLR4 signaling is pivotal in the innate immune response and proceeds through two major pathways: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway primarily leads to the production of pro-inflammatory cytokines, while the TRIF-dependent pathway is associated with the induction of type I interferons. By blocking TLR4 activation, TLR4-IN-C34 effectively mitigates the inflammatory response.
TLR4 Signaling Pathway
Application Notes and Protocols for TLR4-IN-C34 Assay in RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a signaling cascade that leads to the production of pro-inflammatory mediators.[1] This pathway is a key target for the development of therapeutics for inflammatory diseases. TLR4-IN-C34 is a potent and selective antagonist of TLR4, which has been shown to reduce systemic inflammation in various models.[2][3] These application notes provide detailed protocols for assessing the inhibitory activity of TLR4-IN-C34 on LPS-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.
Mechanism of Action
TLR4-IN-C34 functions by directly inhibiting TLR4.[2] Molecular docking studies suggest that it fits into the hydrophobic internal pocket of the TLR4 co-receptor, MD-2, thereby preventing the binding of LPS and subsequent activation of downstream signaling pathways.[4] This blockade of TLR4 signaling leads to a reduction in the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).
Data Presentation
The following table summarizes the dose-dependent inhibitory effects of TLR4-IN-C34 on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells, a cell line with a similar inflammatory response to RAW 264.7 macrophages. This data is presented as a representative example of the expected quantitative outcomes.
| Concentration of TLR4-IN-C34 | % Inhibition of Nitric Oxide (NO) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 10 µM | Data not available | Data not available | Data not available |
| 30 µM | ~40% | ~50% | ~45% |
| 100 µM | ~70% | ~80% | ~75% |
| Data is extrapolated from a study on BV2 microglial cells and may vary in RAW 264.7 cells. |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
LPS Stimulation and TLR4-IN-C34 Treatment
This protocol outlines the procedure for stimulating RAW 264.7 cells with LPS and treating them with TLR4-IN-C34.
Materials:
-
RAW 264.7 cells cultured as described above
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
TLR4-IN-C34
-
DMSO (vehicle for TLR4-IN-C34)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Seed RAW 264.7 cells in appropriate cell culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs) at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh, serum-free DMEM and starve the cells for 2-4 hours.
-
Prepare a stock solution of TLR4-IN-C34 in DMSO. Further dilute the inhibitor to desired concentrations in Opti-MEM.
-
Pre-treat the cells with various concentrations of TLR4-IN-C34 (or vehicle control) for 1-2 hours prior to LPS stimulation.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for the desired incubation time (e.g., 24 hours for NO and cytokine measurements).
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with vehicle (DMSO) only
-
Cells stimulated with LPS only (positive control)
-
Cells treated with TLR4-IN-C34 only
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol describes the colorimetric determination of nitrite (a stable product of NO) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from the experiment described in Protocol 2
-
Griess Reagent System (Promega or equivalent)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
After the incubation period, collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard to determine the nitrite concentration in the samples.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol details the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from the experiment described in Protocol 2
-
Mouse TNF-α and IL-6 ELISA kits (R&D Systems, eBioscience, or equivalent)
-
96-well ELISA plates
-
Plate washer (optional)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.
-
Briefly, coat the ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Visualizations
TLR4 Signaling Pathway
Caption: TLR4 signaling pathway and the inhibitory action of TLR4-IN-C34.
Experimental Workflow for TLR4-IN-C34 Assay
Caption: Workflow for assessing TLR4-IN-C34 activity in RAW 264.7 cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Notch Signaling Pathway Is Activated by Sulfate Reducing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadolinium-Based Magnetic Resonance Theranostic Agent with Gallic Acid as an Anti-Neuroinflammatory and Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TLR4-IN-C34 in IEC-6 Intestinal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TLR4-IN-C34, a potent and selective antagonist of Toll-like receptor 4 (TLR4), in the context of IEC-6 intestinal epithelial cells. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams of the relevant signaling pathways and workflows.
Introduction
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] In the intestinal epithelium, TLR4 signaling plays a pivotal role in mediating the inflammatory response to bacterial products.[4][5] The rat-derived, non-transformed small intestinal epithelial cell line, IEC-6, is a widely used in vitro model for studying intestinal biology, including the effects of inflammation and the function of the epithelial barrier. TLR4-IN-C34 is a small molecule inhibitor that directly targets TLR4, thereby attenuating downstream inflammatory signaling. This makes it a valuable tool for investigating the role of TLR4 in intestinal inflammation and for the development of potential therapeutics for inflammatory bowel diseases and other related conditions.
Mechanism of Action
TLR4-IN-C34 functions as a direct antagonist of the TLR4 signaling complex. Upon binding of LPS, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, initiating two distinct downstream signaling cascades.
-
MyD88-dependent pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).
-
TRIF-dependent pathway: This pathway is responsible for the induction of type I interferons.
TLR4-IN-C34 is believed to bind to the MD-2 component of the TLR4 receptor complex, preventing the conformational changes necessary for downstream signaling activation upon LPS binding. By inhibiting both MyD88- and TRIF-dependent pathways, TLR4-IN-C34 effectively blocks the inflammatory response triggered by LPS in intestinal epithelial cells.
Data Presentation
The following tables summarize quantitative data from representative studies on the use of TLR4-IN-C34 in IEC-6 cells.
Table 1: TLR4-IN-C34 Treatment Parameters and Effects in IEC-6 Cells
| Parameter | Value | Reference |
| Cell Line | IEC-6 (Rat small intestine epithelium) | |
| TLR4-IN-C34 Concentration | 10 µM | |
| Pre-treatment Time | 30 minutes | |
| Stimulant | Lipopolysaccharide (LPS) | |
| LPS Concentration | 10 µg/mL | |
| Observed Effect | Significant reduction in LPS-induced TNFα expression and NFκB translocation. |
Table 2: Reagent and Culture Conditions for IEC-6 Cells
| Parameter | Specification | Reference |
| Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) | |
| Supplements | 5% Fetal Bovine Serum (FBS), 0.1 Unit/mL bovine insulin, 2 mM L-glutamine | |
| Growth Properties | Adherent, epithelial morphology | |
| Subculturing Ratio | 1:3 to 1:6 | |
| Subculturing Frequency | Twice per week, when cells are 70-80% confluent | |
| Incubation Conditions | 37°C, 5% CO2 |
Table 3: Physical and Chemical Properties of TLR4-IN-C34
| Property | Value | Reference |
| Molecular Weight | 389.4 g/mol | |
| Formula | C17H27NO9 | |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in water | |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: General Culture and Maintenance of IEC-6 Cells
This protocol describes the standard procedure for culturing and passaging IEC-6 cells to maintain a healthy and viable cell stock for experiments.
Materials:
-
IEC-6 cells (ATCC CRL-1592)
-
Complete culture medium (DMEM with 5% FBS, 0.1 U/mL insulin, 2 mM L-glutamine)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA solution
-
75 cm² cell culture flasks
-
15 mL conical tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing:
-
Rapidly thaw the cryopreserved vial of IEC-6 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete culture medium.
-
Transfer the cell suspension to a 75 cm² culture flask.
-
Incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Observe the cells daily under a microscope. Cells should be passaged when they reach 70-80% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 8-10 mL of complete culture medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of cell suspension to new flasks containing pre-warmed complete culture medium at a subcultivation ratio of 1:3 to 1:6.
-
Incubate the new flasks at 37°C with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Protocol 2: Inhibition of LPS-Induced TNFα Expression in IEC-6 Cells using TLR4-IN-C34
This protocol details the steps to assess the inhibitory effect of TLR4-IN-C34 on the production of the pro-inflammatory cytokine TNFα in LPS-stimulated IEC-6 cells.
Materials:
-
IEC-6 cells cultured in 6-well plates
-
Complete culture medium
-
Serum-free DMEM
-
TLR4-IN-C34 (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for quantitative reverse transcription PCR (qRT-PCR)
Procedure:
-
Cell Seeding:
-
Seed IEC-6 cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
-
Cell Starvation:
-
Aspirate the complete culture medium.
-
Wash the cells once with PBS.
-
Add 2 mL of serum-free DMEM to each well and incubate for 12 hours.
-
-
TLR4-IN-C34 Pre-treatment:
-
Prepare a working solution of TLR4-IN-C34 in serum-free DMEM at the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Aspirate the starvation medium and add the TLR4-IN-C34 working solution or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C with 5% CO2.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in serum-free DMEM at the desired final concentration (e.g., 10 µg/mL).
-
Add the LPS solution directly to the wells containing the TLR4-IN-C34 or vehicle control. For the negative control wells, add an equal volume of serum-free DMEM.
-
Incubate for a specified time (e.g., 4-6 hours for TNFα mRNA expression).
-
-
Endpoint Analysis (qRT-PCR for TNFα):
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells using an appropriate RNA lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for rat TNFα and a suitable housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative expression of TNFα mRNA, normalizing to the housekeeping gene.
-
Mandatory Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of TLR4-IN-C34.
Caption: Experimental workflow for assessing TLR4-IN-C34 efficacy.
References
- 1. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Epithelial Toll-Like Receptor 4 Signaling Affects Epithelial Function and Colonic Microbiota and Promotes a Risk for Transmissible Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 4. Toll-like Receptor 4 Is Expressed on Intestinal Stem Cells and Regulates Their Proliferation and Apoptosis via the p53 Up-regulated Modulator of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor 4 damages the intestinal epithelial cells by activating endoplasmic reticulum stress in septic rats - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to TLR4-IN-C34 Use in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and practical protocols for the use of TLR4-IN-C34, a potent and selective antagonist of Toll-like receptor 4 (TLR4). TLR4-IN-C34 has emerged as a valuable tool for investigating the role of TLR4 signaling in various physiological and pathological processes.
Introduction to TLR4-IN-C34
TLR4-IN-C34 is a small molecule inhibitor that effectively blocks the TLR4 signaling pathway.[1] Its mechanism of action involves binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2).[2] This interaction prevents the binding of lipopolysaccharide (LPS), the primary ligand for TLR4, thereby inhibiting downstream inflammatory signaling cascades.[2] TLR4-IN-C34 has demonstrated efficacy in reducing systemic inflammation in preclinical models of endotoxemia and necrotizing enterocolitis.[3]
Biochemical and Physicochemical Properties
A summary of the key properties of TLR4-IN-C34 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇NO₉ | [4] |
| Molecular Weight | 389.40 g/mol | |
| CAS Number | 40592-88-9 | |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C as a solid | --- |
Quantitative Data on TLR4-IN-C34 Activity
While a specific IC50 value for TLR4-IN-C34 is not consistently reported in the available literature, its potent inhibitory effects have been demonstrated at various effective concentrations in both in vitro and in vivo studies.
| Assay Type | Cell Line / Model | Effective Concentration / Dosage | Observed Effect | Reference |
| In Vitro (TNF-α Expression) | IEC-6 and RAW 264.7 cells | 10 µM | Significant reduction in LPS-induced TNF-α expression. | |
| In Vitro (NF-κB Reporter Assay) | RAW 264.7 cells | 100 µM | Inhibition of LPS-induced NF-κB luciferase activity. | |
| In Vivo (Endotoxemia Model) | Mice | 1 mg/kg (oral administration) | Attenuation of systemic inflammation. | |
| In Vivo (Necrotizing Enterocolitis) | Mice | 1 mg/kg (oral administration) | Marked preservation of intestinal mucosa and reduced severity. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental setup, the following diagrams are provided.
Caption: TLR4 Signaling Pathway and Inhibition by TLR4-IN-C34.
Caption: A typical experimental workflow for in vitro studies.
Experimental Protocols
Preparation of TLR4-IN-C34 Stock Solution
Materials:
-
TLR4-IN-C34 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the TLR4-IN-C34 powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve 3.894 mg of TLR4-IN-C34 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Inhibition of LPS-Induced TNF-α Production in Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
TLR4-IN-C34 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for mouse TNF-α
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: The next day, prepare serial dilutions of TLR4-IN-C34 in complete DMEM. A final concentration of 10 µM is a good starting point. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of TLR4-IN-C34. Include a vehicle control (DMSO at the same final concentration as the highest TLR4-IN-C34 concentration). Incubate for 1-2 hours.
-
Stimulation: Prepare a working solution of LPS in complete DMEM. A final concentration of 100 ng/mL is typically used to stimulate TLR4. Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions to quantify the amount of secreted TNF-α.
NF-κB Reporter Gene Assay for TLR4 Signaling
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete DMEM medium
-
LPS
-
TLR4-IN-C34 stock solution
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the NF-κB reporter RAW 264.7 cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight.
-
Pre-treatment: Pre-treat the cells with TLR4-IN-C34 (e.g., at a final concentration of 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system. The luminescence can be read using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity of the treated cells to that of the vehicle-treated, LPS-stimulated cells to determine the percentage of inhibition.
Conclusion
TLR4-IN-C34 is a valuable and specific tool for researchers studying the intricacies of TLR4-mediated inflammation. The protocols outlined in this guide provide a starting point for utilizing this inhibitor in various laboratory settings. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TLR4-IN-C34 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TLR4-IN-C34 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TLR4-IN-C34?
A1: TLR4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). It functions by inhibiting TLR4 signaling, which is a key pathway in the innate immune response often triggered by lipopolysaccharide (LPS). This inhibition reduces the downstream production of pro-inflammatory cytokines.[1]
Q2: What is the recommended solvent for dissolving TLR4-IN-C34?
A2: TLR4-IN-C34 is soluble in DMSO. For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO.[1][2] Note that moisture-absorbing DMSO can reduce solubility.[1]
Q3: What is a typical working concentration range for TLR4-IN-C34 in cell culture?
A3: Based on published studies, a common working concentration for TLR4-IN-C34 in various cell lines such as RAW 264.7, IEC-6, and BV2 microglia ranges from 10 µM to 100 µM.[1] The optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: How should I store TLR4-IN-C34?
A4: TLR4-IN-C34 powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store aliquots at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.
Q5: Can TLR4-IN-C34 affect the viability of my cells?
A5: High concentrations of any compound can potentially be cytotoxic. While studies have shown effective TLR4 inhibition at concentrations up to 100 µM in BV2 cells without significant effects on cell morphology, it is crucial to assess the cytotoxicity of TLR4-IN-C34 in your specific cell line at the concentrations you plan to use. An MTT or similar cell viability assay is recommended.
Data Presentation
TLR4-IN-C34 In Vitro Efficacy
| Cell Line | Agonist (LPS) Concentration | TLR4-IN-C34 Concentration | Effect | Readout | Reference |
| RAW 264.7 | 10 ng/mL | 100 µM | Significant reduction in NF-κB activity | Luciferase Reporter Assay | |
| IEC-6 | 10 µg/mL | 10 µM | Significant reduction in TNFα expression | qRT-PCR | |
| RAW 264.7 | 10 ng/mL | 10 µM | Significant reduction in TNFα expression | qRT-PCR | |
| BV2 | Not Specified | 10, 30, 100 µM | Dose-dependent decrease in NO, TNF-α, IL-1β, IL-6 | Griess Assay, ELISA | |
| Bovine Sertoli Cells | 80 µg/L MC-LR | Not Specified | Attenuated upregulation of inflammatory cytokines (IL-6, TNF-α, IL-1β) | Not Specified |
Cytotoxicity Profile of TLR4-IN-C34
| Cell Line | TLR4-IN-C34 Concentration | Observation | Assay | Reference |
| BV2 | 10, 30, 100 µM | No significant change in cell morphology | Microscopy |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare working solutions of TLR4-IN-C34 in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TLR4-IN-C34 (e.g., 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest TLR4-IN-C34 concentration). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant using a commercially available ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
Protocol 2: NF-κB Activation Assay
-
Cell Seeding and Transfection (if necessary): Seed cells (e.g., RAW 264.7) in a 96-well plate. If using a reporter assay, transfect the cells with an NF-κB luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of TLR4-IN-C34 for 1-2 hours as described in Protocol 1.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) for the appropriate time to induce NF-κB activation (typically 30-60 minutes for nuclear translocation).
-
Assay Measurement:
-
Luciferase Reporter Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's instructions.
-
Immunofluorescence for p65 Translocation: Fix, permeabilize, and stain the cells with an anti-NF-κB p65 antibody followed by a fluorescently labeled secondary antibody. Image the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
-
Western Blot for Phospho-IκBα: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot to detect the levels of phosphorylated IκBα.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR4 Signaling Pathway and the inhibitory action of TLR4-IN-C34.
Caption: General experimental workflow for assessing TLR4-IN-C34 activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of TLR4 signaling | 1. Suboptimal TLR4-IN-C34 concentration: The concentration may be too low for your cell type or experimental conditions. 2. Degraded TLR4-IN-C34: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. 3. Insufficient pre-incubation time: The inhibitor may not have had enough time to interact with the cells before LPS stimulation. 4. Ineffective LPS stimulation: The LPS concentration may be too low or the LPS itself may be of poor quality. | 1. Perform a dose-response curve: Test a range of TLR4-IN-C34 concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration. 2. Use a fresh aliquot of TLR4-IN-C34: Prepare new stock solutions and aliquot them to avoid repeated freeze-thaw cycles. 3. Optimize pre-incubation time: Test different pre-incubation times (e.g., 1, 2, 4 hours) to ensure sufficient time for the inhibitor to take effect. 4. Titrate your LPS: Determine the optimal LPS concentration for your cell line that gives a robust but not maximal response, creating a better window to observe inhibition. |
| High background signal in control wells | 1. Contamination: Mycoplasma or bacterial contamination can activate TLRs. 2. Endotoxin contamination in reagents: Serum, media, or other reagents may be contaminated with endotoxins. | 1. Regularly test for mycoplasma contamination: Use a mycoplasma detection kit. 2. Use endotoxin-free reagents: Purchase reagents certified as low-endotoxin or endotoxin-free. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent cell density: Different starting cell numbers can lead to variable results. 3. Inconsistent incubation times: Variations in pre-treatment or stimulation times can affect the outcome. | 1. Use cells within a defined passage number range: Maintain a consistent cell stock. 2. Ensure accurate cell counting: Use a hemocytometer or an automated cell counter for consistent seeding density. 3. Standardize all incubation times: Use timers to ensure consistency across experiments. |
| Evidence of cell toxicity | 1. High concentration of TLR4-IN-C34: The concentration used may be toxic to your specific cell line. 2. High concentration of DMSO: The final concentration of the vehicle (DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT): Determine the maximum non-toxic concentration of TLR4-IN-C34 for your cells. 2. Maintain a low final DMSO concentration: Keep the final DMSO concentration in the culture medium below 0.1%. |
| Precipitation of TLR4-IN-C34 in media | 1. Poor solubility in aqueous solution: The compound may precipitate when diluted in culture medium. | 1. Prepare fresh dilutions: Make fresh working solutions from your DMSO stock just before use. 2. Ensure proper mixing: Vortex the diluted solution well before adding it to the cells. 3. Pre-warm media: Warming the culture medium to 37°C before adding the inhibitor may help. |
References
Troubleshooting TLR4-IN-C34: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR4 inhibitor, TLR4-IN-C34. This guide addresses common solubility issues and other experimental challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving TLR4-IN-C34?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating a stock solution of TLR4-IN-C34.[1][2][3] However, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly reduced by moisture absorbed by hygroscopic DMSO.[1]
Q2: I am observing precipitation when I dilute my TLR4-IN-C34 DMSO stock solution in an aqueous buffer or cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like TLR4-IN-C34. Here are several strategies to overcome this:
-
Pre-warm solutions: Before dilution, pre-heat both the stock solution and the aqueous medium to 37°C to prevent precipitation caused by temperature shock.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions in your buffer or medium.
-
Sonication: If precipitation occurs, sonication can help to redissolve the compound.
-
Use of Co-solvents: For in vivo studies or challenging in vitro systems, consider using a co-solvent system. Several formulations have been successfully used.
Q3: My TLR4-IN-C34 powder is difficult to handle and adheres to the vial. How should I manage this?
A3: To ensure you can access all of the powdered compound, it is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before opening and weighing.
Q4: What is the mechanism of action of TLR4-IN-C34?
A4: TLR4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4 (TLR4). It functions by docking into the hydrophobic pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2), thereby inhibiting TLR4 signaling. This inhibition blocks downstream inflammatory pathways.
Data Presentation: Solubility Overview
The solubility of TLR4-IN-C34 can vary between suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 9 mg/mL to 200 mg/mL | 23.1 mM to 513.6 mM | Use of fresh, anhydrous DMSO is critical. Sonication and warming may be required. |
| Water | 1 mg/mL to 50 mM | 2.57 mM to 50 mM | Warming is often necessary to achieve dissolution. |
| Ethanol | 50 mg/mL | 128.4 mM | |
| DMF | 50 mg/mL | 128.4 mM | |
| PBS (pH 7.2) | 3 mg/mL | 7.7 mM |
Molecular Weight of TLR4-IN-C34 is approximately 389.40 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of TLR4-IN-C34 powder to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of TLR4-IN-C34 powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.894 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: In Vivo Formulation (Co-solvent System)
This protocol is adapted from formulations used in animal models.
-
Initial Dissolution: Prepare a concentrated stock solution of TLR4-IN-C34 in DMSO (e.g., 50 mg/mL).
-
Co-solvent Addition (Example for a 1 mL final volume):
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is obtained.
-
-
Administration: This formulation should be prepared fresh and used immediately for optimal results.
Visualizations
TLR4 Signaling Pathway
The following diagram illustrates the two primary signaling pathways activated by TLR4: the MyD88-dependent and the TRIF-dependent pathways. TLR4-IN-C34 acts by inhibiting the initial TLR4 activation step.
Caption: TLR4 signaling cascade and the inhibitory action of TLR4-IN-C34.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address common solubility problems encountered with TLR4-IN-C34.
Caption: A step-by-step guide for resolving TLR4-IN-C34 solubility challenges.
References
TLR4-IN-C34 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of TLR4-IN-C34. Below you will find frequently asked questions and troubleshooting guides to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of TLR4-IN-C34?
A1: For long-term storage, the solid form of TLR4-IN-C34 should be stored at -20°C, where it can remain stable for up to three years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to two years.[1][2] It is also recommended to store the powder in a desiccated environment.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, dissolve TLR4-IN-C34 in a suitable solvent such as DMSO or water. For DMSO, concentrations up to 200 mg/mL can be achieved. For water, solubility is reported at approximately 33.33 mg/mL. To aid dissolution, sonication or warming may be necessary. It is advisable to use newly opened, hygroscopic DMSO for best results.
Q3: How should I store the stock solution?
A3: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store the solution at -80°C, where it is stable for up to two years. For shorter-term storage, -20°C is suitable for up to one year.
Q4: Can I store the stock solution at 4°C?
A4: It is not recommended to store stock solutions at 4°C for extended periods. For optimal stability, store at -20°C or -80°C.
Q5: My TLR4-IN-C34 powder is stuck to the sides of the vial. What should I do?
A5: This can sometimes occur due to static electricity or shipping conditions. It is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before opening.
Troubleshooting Guide
Issue 1: The compound won't dissolve completely.
-
Solution:
-
Sonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution.
-
Warming: Gently warm the solution. For aqueous solutions, warming can improve solubility. For DMSO solutions, pre-warming the solvent and solution to 37°C can help prevent precipitation.
-
Solvent Choice: Ensure you are using a recommended solvent like DMSO or water at an appropriate concentration. Using fresh, high-quality DMSO is crucial as absorbed moisture can reduce solubility.
-
Sequential Addition: When preparing formulations for in vivo use, add solvents sequentially and ensure the solution is clear before adding the next solvent.
-
Issue 2: The compound precipitates out of solution after dilution in aqueous media.
-
Solution:
-
Gradient Dilution: It is recommended to first perform a serial dilution of the DMSO stock solution with more DMSO before adding it to your aqueous buffer or cell culture medium.
-
Pre-warming: To avoid precipitation due to temperature shock, pre-heat both the stock solution and the aqueous medium to 37°C before dilution.
-
Working Concentration: For cell-based assays, the stock solution concentration should be at least 1000 times higher than the final working concentration to minimize the amount of DMSO introduced to the cells.
-
Issue 3: I am unsure about the stability of my working solution.
-
Solution:
-
Fresh Preparation: It is highly recommended to prepare working solutions fresh for each experiment and use them immediately.
-
Avoid Storage: Do not store diluted working solutions, especially those in aqueous buffers, for extended periods as their stability is not guaranteed.
-
Data Summary
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Citations |
| Solid (Powder) | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | |
| -20°C | 1 year |
Table 2: Solubility Information
| Solvent | Concentration | Notes | Citations |
| DMSO | ≥ 200 mg/mL (~513.61 mM) | Sonication may be needed. Use fresh, hygroscopic DMSO. | |
| Water | ≥ 33.33 mg/mL (~85.59 mM) | Sonication and warming may be needed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of TLR4-IN-C34 powder (Molecular Weight: 389.40 g/mol ). For example, for 1 mL of a 10 mM solution, weigh 3.894 mg.
-
Dissolution: Add the appropriate volume of fresh, high-quality DMSO to the vial.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol yields a clear solution of ≥ 5 mg/mL.
-
Initial Dissolution: Prepare a concentrated stock solution of TLR4-IN-C34 in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the following in sequential order, ensuring the solution is mixed well after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example for 1 mL total volume:
-
Add 100 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 to the mixture and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.
-
-
Administration: It is recommended to use this formulation immediately after preparation.
Visualizations
References
Potential off-target effects of TLR4-IN-C34
Welcome to the technical support center for TLR4-IN-C34. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TLR4-IN-C34 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the inhibitor's activity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TLR4-IN-C34?
A1: TLR4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4 (TLR4).[1][2][3][4] It functions by docking into the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2).[4] This interaction prevents the binding of lipopolysaccharide (LPS) and subsequent activation of downstream inflammatory signaling pathways.
Q2: How selective is TLR4-IN-C34 for TLR4?
Q3: What are the known downstream effects of TLR4-IN-C34?
A3: By inhibiting TLR4, TLR4-IN-C34 blocks the MyD88-dependent and TRIF-dependent signaling pathways. This leads to the downregulation of the NF-κB and NLRP3 inflammasome pathways. Consequently, there is a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., MCP-1), and other inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). TLR4-IN-C34 has also been shown to reduce the generation of reactive oxygen species (ROS).
Q4: In which experimental models has TLR4-IN-C34 been used?
A4: TLR4-IN-C34 has been demonstrated to be effective in various in vitro and in vivo models. In vitro, it has been shown to inhibit TLR4 signaling in macrophages, enterocytes, microglia, and Sertoli cells. In vivo, it has been used to reduce systemic inflammation in models of endotoxemia, necrotizing enterocolitis, and osteoarthritis.
Q5: What is the recommended storage condition for TLR4-IN-C34?
A5: TLR4-IN-C34 powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Media | Low solubility of TLR4-IN-C34 in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in pre-warmed (37°C) culture media. If precipitation still occurs, sonication may help to redissolve the compound. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended. |
| Inconsistent or No Inhibitory Effect | - Incorrect dosage or concentration.- Cell line not responsive to LPS.- Degradation of the compound. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.- Confirm that your cells express functional TLR4 and are responsive to LPS by measuring a known downstream marker (e.g., TNF-α secretion).- Ensure proper storage of the compound and use freshly prepared solutions. |
| Observed Cellular Toxicity | - High concentration of the inhibitor.- High concentration of the solvent (e.g., DMSO).- Potential off-target effects. | - Determine the maximum non-toxic concentration of TLR4-IN-C34 and the vehicle (DMSO) on your cells using a cell viability assay (e.g., MTT or LDH assay).- Keep the final DMSO concentration in your culture medium below 0.5%.- If toxicity persists at effective concentrations, consider investigating potential off-target effects. |
| Variability Between Experiments | - Inconsistent cell passage number.- Variability in LPS potency.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Use a consistent lot of LPS and perform a titration to determine the optimal concentration for stimulation.- Ensure precise and consistent timing for pre-incubation with the inhibitor and stimulation with LPS. |
Data Presentation
In Vitro and In Vivo Concentrations of TLR4-IN-C34
| Model System | Concentration/Dosage | Observed Effect | Reference |
| RAW 264.7 Macrophages (in vitro) | 10 µM | Significant reduction of LPS-induced TNFα expression. | |
| RAW 264.7 Macrophages (in vitro) | 100 µM | Significant reduction of LPS-induced NF-κB luciferase activity. | |
| BV2 Microglia (in vitro) | 10 - 100 µM | Dose-dependent decrease in pro-inflammatory factors (NO, TNF-α, IL-1β, IL-6, MCP-1). | |
| Mouse Model of Endotoxemia (in vivo) | 1 mg/kg | Reduction in systemic inflammation. | |
| Mouse Model of Necrotizing Enterocolitis (in vivo) | 1 mg/kg (oral daily) | Attenuation of NEC severity and preservation of intestinal mucosa. |
Note: Specific IC50 values for TLR4-IN-C34 in different cell lines are not consistently reported in the currently available literature. Researchers are encouraged to determine the IC50 value empirically in their specific experimental system.
Experimental Protocols
NF-κB Luciferase Reporter Assay to Determine TLR4 Inhibition
This protocol is designed to quantify the inhibition of TLR4-mediated NF-κB activation by TLR4-IN-C34.
Materials:
-
HEK293T or RAW 264.7 cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Lipopolysaccharide (LPS)
-
TLR4-IN-C34
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of TLR4-IN-C34 in serum-free medium. Remove the transfection medium and add the TLR4-IN-C34 dilutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in serum-free medium at a concentration known to induce a robust NF-κB response. Add the LPS solution to the wells (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by comparing the normalized luciferase activity in the TLR4-IN-C34 treated wells to the vehicle-treated, LPS-stimulated wells.
Protocol for Measuring Cytokine Secretion
This protocol details the measurement of pro-inflammatory cytokine secretion from macrophages following TLR4 stimulation and inhibition.
Materials:
-
RAW 264.7 or primary macrophages
-
Lipopolysaccharide (LPS)
-
TLR4-IN-C34
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of TLR4-IN-C34 (and a vehicle control) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS for 4-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the desired cytokine according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the inhibitory effect of TLR4-IN-C34 by comparing the cytokine concentrations in the treated wells to the vehicle-treated, LPS-stimulated wells.
Visualizations
Signaling Pathways
Caption: TLR4 signaling pathway and the inhibitory action of TLR4-IN-C34.
Experimental Workflow
References
Technical Support Center: TLR4-IN-C34 In Vivo Studies
Welcome to the technical support center for TLR4-IN-C34. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting in vivo studies with this potent and selective TLR4 antagonist.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action of TLR4-IN-C34?
A1: TLR4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4 (TLR4)[1][2]. It functions by inhibiting the TLR4 signaling pathway. This pathway is a critical component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. TLR4-IN-C34 has been shown to downregulate the TLR4/MyD88/NF-κB/NLRP3 signaling cascade, thereby reducing the production of pro-inflammatory cytokines and mitigating inflammatory responses[3][4]. The molecule is believed to bind to the hydrophobic internal pocket of the TLR4 co-receptor MD-2, preventing the activation of TLR4 by LPS[5].
Formulation and Solubility
Q2: I am having trouble dissolving TLR4-IN-C34 for my in vivo experiment. What are the recommended solvents and formulation protocols?
A2: TLR4-IN-C34 has limited solubility in aqueous solutions. Therefore, a co-solvent system is typically required for in vivo administration. The most common solvent for initial stock solutions is DMSO. It is important to use a fresh, anhydrous grade of DMSO as it is hygroscopic, and water content can significantly impact solubility. For the final formulation, several protocols have been established to create a clear solution suitable for administration. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Quantitative Data: In Vivo Formulation Examples
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 5 mg/mL |
Q3: My TLR4-IN-C34 solution is precipitating after dilution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds. To avoid this, it is recommended to first dilute the stock solution in a gradient with DMSO before adding it to your final buffer or cell culture medium. Pre-warming both the stock solution and the diluent to 37°C can also help prevent precipitation caused by temperature changes. If precipitation still occurs, sonication may be used to redissolve the compound.
In Vivo Experimental Design
Q4: What is a typical dosage and administration route for TLR4-IN-C34 in mouse models?
A4: In published studies using mouse models of necrotizing enterocolitis (NEC) and endotoxemia, a common and effective dosage of TLR4-IN-C34 is 1 mg/kg, administered orally once daily. This regimen has been shown to attenuate intestinal inflammation and reduce systemic inflammatory responses.
Q5: How can I verify that TLR4-IN-C34 is effectively inhibiting TLR4 signaling in my in vivo model?
A5: To confirm the in vivo efficacy of TLR4-IN-C34, you can measure downstream markers of TLR4 activation. This can be done by collecting tissue or blood samples and assessing:
-
Pro-inflammatory cytokine levels: Measure the expression of TNF-α, IL-6, and IL-1β via qRT-PCR, ELISA, or multiplex assays. TLR4-IN-C34 has been shown to reduce the expression of these cytokines in vivo.
-
NF-κB activation: Analyze the phosphorylation of NF-κB p65 or use reporter mice, such as NF-κB-luciferase transgenic mice, to measure pathway activation.
-
Histological analysis: In models of localized inflammation, such as colitis or NEC, histological scoring of tissue sections can demonstrate a reduction in inflammatory cell infiltration and tissue damage.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of TLR4-IN-C34 in an In Vivo Model
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Review and optimize the formulation and administration route. Ensure complete dissolution of the compound. Consider using a formulation with PEG300 and Tween-80 to improve solubility and absorption. |
| Incorrect Dosing | Verify the dose calculations and administration volume. A dose of 1 mg/kg has been shown to be effective in several mouse models. |
| Timing of Administration | In many models, TLR4-IN-C34 is administered as a pretreatment before the inflammatory stimulus (e.g., LPS). The timing of administration relative to the disease induction is critical. |
| Compound Stability | Prepare fresh formulations for each experiment. Store the stock solution at -80°C for long-term stability and at -20°C for up to one year. Avoid repeated freeze-thaw cycles. |
Issue 2: Unexpected Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of DMSO can be toxic in vivo. Adhere to established formulation protocols that use a low percentage of DMSO (e.g., 5-10%). Run a vehicle-only control group to assess the effects of the solvent mixture. |
| Non-Specific Inhibition | While TLR4-IN-C34 is reported to be selective for TLR4, it is good practice to include control experiments. Assess the effect of TLR4-IN-C34 on the activation of other TLRs (e.g., TLR2, TLR9) in vitro to confirm its specificity in your experimental system. |
Experimental Protocols
Protocol 1: Preparation of TLR4-IN-C34 for Oral Administration in Mice
This protocol is adapted from formulations used in published studies.
-
Prepare a Stock Solution: Dissolve TLR4-IN-C34 in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use an ultrasonic bath if necessary to ensure complete dissolution.
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. For example, for a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation:
-
For a 1 mL final volume, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
-
Final Formulation: Add 100 µL of the TLR4-IN-C34 DMSO stock solution to the 900 µL of the prepared vehicle. Vortex thoroughly to ensure a clear, homogenous solution.
-
Administration: Administer the final formulation to the mice via oral gavage at the desired dose (e.g., 1 mg/kg). The mixed solution should be used immediately for optimal results.
Visualizations
Signaling Pathway
Caption: TLR4 signaling pathway and the inhibitory action of TLR4-IN-C34.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo study with TLR4-IN-C34.
Troubleshooting Logic
Caption: Troubleshooting decision tree for in vivo studies with TLR4-IN-C34.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TLR4-IN-C34 - Wikipedia [en.wikipedia.org]
- 3. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing the Inhibitory Effect of TLR4-IN-C34
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of TLR4-IN-C34 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TLR4-IN-C34?
A1: TLR4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by binding to the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2).[3][4] This binding event prevents the activation of TLR4 by lipopolysaccharide (LPS), thereby inhibiting downstream inflammatory signaling pathways.
Q2: Which signaling pathways are inhibited by TLR4-IN-C34?
A2: TLR4-IN-C34 has been shown to downregulate the TLR4/MyD88/NF-κB/NLRP3 signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Q3: Is TLR4-IN-C34 selective for TLR4?
A3: Yes, TLR4-IN-C34 is a selective inhibitor for TLR4 and does not show significant effects on signaling through TLR2 or TLR9.
Q4: What are the recommended storage conditions for TLR4-IN-C34?
A4: TLR4-IN-C34 powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Problem 1: Low or no inhibitory effect observed in my in vitro experiment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The effective concentration of TLR4-IN-C34 can vary between cell types. A concentration of 10 µM has been shown to be effective in IEC-6 and RAW 264.7 cells. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line. |
| Insufficient Pre-incubation Time | TLR4-IN-C34 should be added to the cells prior to the addition of the TLR4 agonist (e.g., LPS). A pre-incubation time of 30 minutes has been used successfully. |
| Inhibitor Degradation | Ensure that the compound has been stored correctly at -20°C (powder) or -80°C (stock solution). Avoid multiple freeze-thaw cycles by preparing aliquots. |
| Solubility Issues | TLR4-IN-C34 may precipitate out of solution, especially in aqueous media. Ensure complete dissolution of the compound. Sonication or warming to 37°C can aid dissolution. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is recommended to perform serial dilutions in DMSO first before adding to the final aqueous solution to prevent precipitation. |
| Cell Health | Ensure that the cells are healthy and not compromised, as this can affect their response to stimuli and inhibitors. |
Problem 2: Precipitation of TLR4-IN-C34 upon dilution.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. |
| Solution 1: Perform an intermediate dilution of the DMSO stock solution with DMSO before adding it to the aqueous medium. | |
| Solution 2: Gently warm both the stock solution and the diluent to 37°C before mixing to improve solubility. | |
| Solution 3: Use sonication to aid in the dissolution of the compound after dilution. |
Quantitative Data Summary
Table 1: In Vitro Experimental Parameters
| Cell Line | Concentration | Pre-incubation Time | Agonist | Readout | Reference |
| IEC-6 | 10 µM | 30 min | LPS | TNFα expression (qRT-PCR) | |
| RAW 264.7 | 10 µM | 30 min | LPS (10 ng/ml) | TNFα expression (qRT-PCR) | |
| RAW 264.7 (NFκB-luciferase) | 100 µM | 30 min | LPS (10 ng/ml) | NFκB-luciferase activity | |
| BV2 | Not specified | Not specified | LPS | Inflammatory protein expression/phosphorylation, ROS production |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 78 mg/mL (200.3 mM), 100 mM, 9 mg/mL (23.11 mM) | |
| Water | 78 mg/mL, 50 mM, 1 mg/mL (warmed) |
Table 3: In Vivo Formulation Examples
| Formulation | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.84 mM) | |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | |
| 5% DMSO, 95% Corn oil | 0.780 mg/mL (2.00 mM) |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-induced TNFα Expression
-
Cell Culture: Plate RAW 264.7 or IEC-6 cells at the desired density and allow them to adhere overnight.
-
Preparation of TLR4-IN-C34: Prepare a stock solution of TLR4-IN-C34 in fresh, anhydrous DMSO. Serially dilute the stock solution to the desired working concentration in cell culture medium.
-
Pre-treatment: Add the diluted TLR4-IN-C34 solution to the cells and incubate for 30 minutes at 37°C.
-
Stimulation: Add LPS to the cell culture medium at the desired final concentration (e.g., 10 ng/mL).
-
Incubation: Incubate the cells for the desired period to allow for gene expression changes (e.g., 4-6 hours for TNFα mRNA).
-
Analysis: Harvest the cells and extract RNA. Analyze TNFα gene expression using quantitative real-time PCR (qRT-PCR).
Protocol 2: Preparation of TLR4-IN-C34 for In Vivo Oral Administration
-
Stock Solution: Prepare a concentrated stock solution of TLR4-IN-C34 in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the vehicle components. For example, for a 1 mL final volume of a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Administration: The freshly prepared solution can be administered orally to the animal model at the desired dosage (e.g., 1 mg/kg). It is recommended to use the solution on the same day it is prepared.
Visualizations
Caption: Inhibition of the TLR4 signaling pathway by TLR4-IN-C34.
Caption: A typical workflow for in vitro experiments using TLR4-IN-C34.
References
Technical Support Center: Addressing Variability in TLR4-IN-C34 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the TLR4 inhibitor, TLR4-IN-C34.
Frequently Asked Questions (FAQs)
Q1: What is TLR4-IN-C34 and how does it work?
A1: TLR4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4 (TLR4).[1][2] It functions by docking into the hydrophobic internal pocket of the TLR4 co-receptor, myeloid differentiation protein-2 (MD-2).[3] This interaction prevents the binding of lipopolysaccharide (LPS) and subsequent activation of downstream inflammatory signaling pathways. The primary pathway inhibited is the TLR4/MyD88/NF-κB signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines and mediators.[1][4]
Q2: What are the common sources of variability in experiments using TLR4-IN-C34?
A2: Variability in experimental outcomes can arise from several factors:
-
Lipopolysaccharide (LPS) Purity and Source: The potency of LPS can vary significantly between batches and suppliers. Contaminants such as proteins, nucleic acids, and other lipids in LPS preparations can affect its ability to activate TLR4. The structure of the lipid A moiety, a key determinant of immunostimulatory activity, also differs between bacterial strains.
-
Cell Line Health and Passage Number: The responsiveness of cell lines, such as RAW 264.7 macrophages, to LPS can diminish with high passage numbers. Mycoplasma contamination can also significantly alter cellular responses to TLR agonists.
-
Reagent Consistency: Variations in fetal bovine serum (FBS) lots can impact cell growth and responsiveness to stimuli. It is recommended to test new batches of FBS for their effect on LPS-induced activation.
-
TLR4-IN-C34 Solubility and Stability: TLR4-IN-C34 has specific solubility characteristics. Improper dissolution or storage can lead to a decrease in its effective concentration and inhibitory activity. For instance, moisture-absorbing DMSO can reduce its solubility.
-
Experimental Conditions: Factors such as cell density, incubation times, and the presence of other compounds can all contribute to variability in the results.
Q3: My cells are not responding to LPS stimulation. What should I do?
A3: If you are not observing the expected cellular response to LPS, consider the following troubleshooting steps:
-
Verify LPS Activity: Test a new batch or lot of LPS. Ensure it is from a reputable supplier and has been stored correctly. You can also test its activity on a different, highly responsive cell line as a positive control.
-
Check Cell Line Health:
-
Use low-passage number cells.
-
Regularly test for mycoplasma contamination.
-
Ensure cells are healthy and in the logarithmic growth phase before stimulation.
-
-
Optimize LPS Concentration: The optimal concentration of LPS can vary between cell lines and even between different passages of the same cell line. Perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Confirm TLR4 Expression: Verify that your cell line expresses TLR4. TLR4 expression can sometimes be downregulated, affecting the response to LPS.
-
Review Culture Conditions: Ensure that the culture medium and supplements, particularly FBS, are consistent across experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with TLR4-IN-C34.
Issue 1: Inconsistent inhibition of TLR4 signaling by TLR4-IN-C34.
-
Possible Cause 1: Variability in TLR4-IN-C34 Preparation.
-
Solution: Ensure complete solubilization of TLR4-IN-C34. Use fresh, anhydrous DMSO for preparing stock solutions. For in vivo studies, follow specific formulation protocols, which may involve solvents like PEG300 and Tween 80, and prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Degradation of TLR4-IN-C34.
-
Solution: Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. Pre-incubation time with TLR4-IN-C34 before LPS stimulation is also a critical parameter to optimize. A 30-minute pre-incubation is often effective.
-
Issue 2: High background or unexpected results in control groups.
-
Possible Cause 1: Endotoxin Contamination.
-
Solution: Use endotoxin-free reagents, including water, media, and serum. Test all reagents for endotoxin levels.
-
-
Possible Cause 2: Cell Stress.
-
Solution: Handle cells gently during passaging and plating. Ensure optimal cell density to avoid stress from over-confluence or sparsity.
-
Quantitative Data Summary
The inhibitory activity of TLR4-IN-C34 can vary depending on the cell type and the specific inflammatory mediator being measured. The following tables summarize the dose-dependent effects of TLR4-IN-C34 on the production of key inflammatory molecules.
Table 1: Inhibition of Pro-inflammatory Cytokine and Nitric Oxide Production by TLR4-IN-C34 in BV2 Microglia Cells
| TLR4-IN-C34 Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) | Inhibition of IL-1β Production (%) | Inhibition of Nitric Oxide (NO) Production (%) |
| 10 | Significant | Significant | Significant | Significant |
| 30 | More pronounced | More pronounced | More pronounced | More pronounced |
| 100 | Strongest | Strongest | Strongest | Strongest |
Data is qualitatively summarized from a study on LPS-stimulated BV2 microglia cells. The study demonstrated a dose-dependent decrease in the levels of these pro-inflammatory factors with increasing concentrations of TLR4-IN-C34.
Table 2: General Inhibitory Concentrations of TLR4-IN-C34 in Different Cell Lines
| Cell Line | Target Readout | Effective Inhibitory Concentration (µM) | Reference |
| RAW 264.7 Macrophages | NF-κB Activation | 100 | |
| IEC-6 Enterocytes | TNF-α Expression | 10 | |
| Bovine Sertoli Cells | Inflammatory Cytokines | Not specified, used for pretreatment |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of TLR4-IN-C34 in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TLR4-IN-C34. Incubate for 30 minutes to 1 hour.
-
LPS Stimulation: Add LPS (e.g., from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA for TNF-α: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: NF-κB Luciferase Reporter Assay in HEK293T Cells
-
Transfection: Co-transfect HEK293T cells with plasmids encoding human TLR4, MD-2, CD14, and an NF-κB-luciferase reporter gene.
-
Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of TLR4-IN-C34 for 1 hour.
-
LPS Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 10 ng/mL) for 6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
Visualizations
Caption: TLR4 signaling pathway and the inhibitory action of TLR4-IN-C34.
Caption: General experimental workflow for testing TLR4-IN-C34 efficacy.
Caption: Troubleshooting decision tree for TLR4-IN-C34 experiments.
References
- 1. TLR4-IN-C34 Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses via Downregulating TLR4/MyD88/NF-κB/NLRP3 Signaling Pathway and Reducing ROS Generation in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying sources of error in TLR4-IN-C34 assays
Welcome to the technical support center for TLR4-IN-C34 assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with the TLR4 inhibitor, TLR4-IN-C34.
Frequently Asked Questions (FAQs)
Q1: What is TLR4-IN-C34 and how does it work?
A1: TLR4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4 (TLR4).[1][2][3] It functions by directly binding to the TLR4 receptor complex, likely interfering with the interaction between TLR4 and its co-receptor MD-2. This binding event prevents the activation of downstream signaling pathways, primarily the MyD88-dependent pathway, which leads to the inhibition of NF-κB activation and a subsequent reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]
Q2: How should I dissolve and store TLR4-IN-C34?
A2: TLR4-IN-C34 is soluble in DMSO and water. For in vitro experiments, it is common to prepare a stock solution in DMSO. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture. Stock solutions should be stored at -20°C or -80°C for long-term stability. For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline may be required. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Q3: What cell lines are suitable for TLR4-IN-C34 assays?
A3: Common cell lines for studying TLR4 signaling and the effects of its inhibitors include macrophage-like cell lines such as RAW 264.7 and human monocytic THP-1 cells, as well as intestinal epithelial cell lines like Caco-2 and HT-29. The choice of cell line will depend on the specific research question. It's important to ensure that the chosen cell line expresses a functional TLR4 receptor.
Q4: What is a typical concentration range for LPS stimulation in these assays?
A4: The optimal concentration of lipopolysaccharide (LPS) can vary depending on the cell line, LPS serotype, and the specific endpoint being measured. For RAW 264.7 cells, a concentration range of 10-1000 ng/mL is often used to induce a robust inflammatory response. It is highly recommended to perform a dose-response experiment to determine the optimal LPS concentration for your specific experimental conditions. Using excessively high concentrations of LPS can lead to cytotoxicity.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
This guide addresses common issues when quantifying cytokine production (e.g., TNF-α, IL-6) in response to LPS and TLR4-IN-C34 treatment.
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Inactive TLR4-IN-C34 due to improper storage or handling. | Ensure TLR4-IN-C34 is stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Insufficient LPS stimulation. | Verify the concentration and activity of your LPS stock. Perform a dose-response curve to ensure you are using an optimal concentration. Consider the source and purity of the LPS. | |
| Suboptimal incubation times. | Optimize incubation times for both TLR4-IN-C34 pre-treatment and LPS stimulation. A 30-60 minute pre-incubation with TLR4-IN-C34 is common before adding LPS. | |
| Issues with ELISA reagents or protocol. | Refer to a general ELISA troubleshooting guide for issues like expired reagents, incorrect antibody concentrations, or improper washing. | |
| High Background | Contamination of reagents or cell culture with endotoxin. | Use endotoxin-free reagents and plasticware. Regularly test cell culture media and supplements for endotoxin contamination. |
| Non-specific binding of antibodies. | Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps are performed. | |
| Cell death leading to release of interfering substances. | Check for cytotoxicity of TLR4-IN-C34 and LPS at the concentrations used. Use a viability assay (e.g., MTT or LDH) to assess cell health. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for dispensing cells. |
| Pipetting errors during reagent addition. | Calibrate pipettes regularly. Use fresh tips for each reagent and sample. Prepare master mixes to reduce pipetting variability. | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain a humidified environment. |
Quantitative Real-Time PCR (qRT-PCR)
This section provides guidance for troubleshooting issues related to measuring the mRNA expression of target genes (e.g., Tnf, Il6, Il1b).
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Amplification | Poor RNA quality or quantity. | Use a robust RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). Ensure accurate quantification of RNA. |
| Inefficient reverse transcription. | Use a high-quality reverse transcriptase and optimize the reaction conditions. Include a no-RT control to check for genomic DNA contamination. | |
| Poor primer/probe design. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis. | |
| Presence of PCR inhibitors in the RNA sample. | Purify RNA to remove potential inhibitors. Diluting the cDNA template can sometimes overcome inhibition. | |
| Non-Specific Amplification | Primer-dimer formation. | Optimize primer concentration and annealing temperature. Redesign primers if necessary. |
| Genomic DNA contamination. | Treat RNA samples with DNase I. Design primers spanning introns. | |
| High Cq Values | Low target gene expression. | Increase the amount of starting RNA for cDNA synthesis. |
| Inefficient PCR reaction. | Optimize the PCR protocol, including annealing temperature and extension time. | |
| Inconsistent Results | Variability in cell treatment or RNA extraction. | Ensure consistent timing and concentrations for TLR4-IN-C34 and LPS treatment. Standardize the RNA extraction procedure. |
| Pipetting inaccuracies. | Prepare master mixes for PCR reactions to minimize pipetting errors. |
Western Blotting
This guide will help you troubleshoot problems when analyzing the protein levels and phosphorylation status of components in the TLR4 signaling pathway (e.g., p-p65, IκBα).
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Use a positive control to confirm antibody reactivity. |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage, buffer composition). Check for proper contact between the gel and the membrane. | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions and ensure proper storage. Test the antibody on a positive control. | |
| Insufficient incubation with antibodies. | Increase incubation times or antibody concentrations. | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions (e.g., use 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps. |
| High concentration of primary or secondary antibody. | Titrate antibodies to determine the optimal working concentration. | |
| Multiple or Non-Specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| Protein modifications (e.g., phosphorylation, glycosylation). | Consult the literature to see if your protein of interest is known to have post-translational modifications that could affect its migration. |
NF-κB Reporter Assay
This section provides troubleshooting for assays that measure NF-κB activity using a reporter gene, such as luciferase.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Luciferase Signal | Inefficient transfection of the reporter plasmid. | Optimize transfection protocol (reagent-to-DNA ratio, cell density). Use a positive control plasmid (e.g., CMV-driven luciferase) to check transfection efficiency. |
| Weak NF-κB activation. | Confirm that your cells respond to LPS by measuring cytokine production. Increase the concentration of LPS or the stimulation time. | |
| Cell death. | Assess cell viability after transfection and treatment. High levels of plasmid DNA or certain transfection reagents can be toxic. | |
| High Background Signal | Constitutive NF-κB activity in the cell line. | Choose a cell line with low basal NF-κB activity. |
| Contamination of reagents with stimulants. | Use sterile, endotoxin-free reagents. | |
| High Well-to-Well Variability | Inconsistent transfection efficiency. | Prepare a master mix of DNA and transfection reagent to add to all wells. |
| Uneven cell distribution. | Ensure cells are evenly suspended before plating. | |
| Incomplete cell lysis. | Ensure complete cell lysis by following the manufacturer's protocol for the luciferase assay reagent. |
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected results for TLR4-IN-C34 assays. These values should be used as a guideline, and optimization is recommended for each specific experimental setup.
Table 1: Typical Concentrations for In Vitro Assays
| Reagent | Cell Line | Typical Concentration Range | Reference(s) |
| TLR4-IN-C34 | RAW 264.7, IEC-6 | 1 - 100 µM | |
| LPS (from E. coli) | RAW 264.7 | 10 - 1000 ng/mL | |
| LPS (from E. coli) | Human Skin Organ Culture | 1 - 10 µg/mL |
Table 2: Expected Fold Change in Cytokine Expression upon LPS Stimulation
| Cytokine | Cell/Tissue Type | Fold Change Range (mRNA or Protein) | Reference(s) |
| TNF-α | Human Chondrocytes | ~15-fold (mRNA) | |
| IL-6 | Human Skin Organ Culture | ~3.5 to 8.3-fold (protein) | |
| IL-8 | Human Skin Organ Culture | ~3.9 to 5.5-fold (protein) | |
| iNOS | Mouse Neuroblastoma Cells | ~56-fold (mRNA) | |
| Cox-2 | Mouse Neuroblastoma Cells | ~52-fold (mRNA) |
Visualizations
TLR4 Signaling Pathway and Inhibition by TLR4-IN-C34
Caption: TLR4 signaling pathway and the inhibitory action of TLR4-IN-C34.
General Experimental Workflow for a TLR4-IN-C34 Assay
Caption: A generalized workflow for in vitro TLR4-IN-C34 experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. TLR4-IN-C34 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological inhibition of toll-like receptor 4 with TLR4-IN-C34 modulates the intestinal flora homeostasis and the MyD88/NF-κB axis in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of TLR4-IN-C34 on TLR4 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TLR4-IN-C34 with other Toll-like receptor 4 (TLR4) inhibitors, supported by experimental data and detailed protocols. The aim is to assist researchers in evaluating the efficacy and mechanism of TLR4-IN-C34 for preclinical and clinical research.
Introduction to TLR4 Signaling and Inhibition
Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Upon activation, TLR4 initiates two primary signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. These pathways culminate in the production of pro-inflammatory cytokines and type I interferons, respectively.[1][2][3] Dysregulation of TLR4 signaling is implicated in a range of inflammatory diseases, making it a critical target for therapeutic intervention.
TLR4-IN-C34 is a potent and selective small molecule antagonist of TLR4.[4] It has been shown to reduce systemic inflammation in animal models of endotoxemia and necrotizing enterocolitis. This guide compares TLR4-IN-C34 with other well-characterized TLR4 inhibitors, Resatorvid (also known as TAK-242 or CLI-095) and Eritoran (LPS-RS), to provide a comprehensive overview of their inhibitory profiles.
Comparative Analysis of TLR4 Inhibitors
The following tables summarize the key characteristics and reported efficacy of TLR4-IN-C34 and its alternatives.
Table 1: General Characteristics of TLR4 Inhibitors
| Feature | TLR4-IN-C34 | Resatorvid (TAK-242 / CLI-095) | Eritoran (LPS-RS) |
| Type | Small molecule | Small molecule | Synthetic lipid A analog |
| Target | TLR4 | Intracellular domain of TLR4 (Cys747) | MD-2, a co-receptor of TLR4 |
| Mechanism of Action | Antagonist, direct binding to TLR4. | Binds to the intracellular domain of TLR4, disrupting its interaction with adaptor molecules TIRAP and TRAM. | Competitively inhibits LPS binding to the MD-2 co-receptor, preventing the formation of the active TLR4/MD-2 complex. |
| Known Pathways Inhibited | MyD88-dependent pathway | MyD88-dependent and TRIF-dependent pathways | MyD88-dependent and TRIF-dependent pathways |
Table 2: In Vitro Efficacy of TLR4 Inhibitors
| Inhibitor | Cell Line | Assay | Agonist | Concentration / IC50 | Readout | Reference |
| TLR4-IN-C34 | RAW 264.7 Macrophages | qRT-PCR | LPS (10 ng/mL) | 10 µM | TNF-α expression | |
| TLR4-IN-C34 | RAW 264.7 Macrophages | NF-κB Luciferase Reporter Assay | LPS (10 ng/mL) | 100 µM | NF-κB activity | |
| Resatorvid (TAK-242) | Murine Macrophages | Cytokine Production | LPS | IC50: 1.8 nM | Nitric Oxide (NO) | |
| IC50: 1.9 nM | TNF-α | |||||
| IC50: 1.3 nM | IL-6 | |||||
| Eritoran (LPS-RS) | Human Whole Blood | Cytokine Production | E. coli O111:B4 LPS (10 ng/mL) | IC50: ~1-10 ng/mL | TNF-α | |
| Eritoran (LPS-RS) | HEK293 cells expressing human TLR4 | ELAM1-Luciferase Reporter Assay | IC50: 1.5 nM | ELAM1 activity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
TLR4 Signaling Pathway
Caption: TLR4 Signaling Cascade.
Experimental Workflow: Validating TLR4 Inhibition
Caption: In Vitro TLR4 Inhibition Workflow.
Logical Comparison of TLR4 Inhibitors
Caption: Comparative Mechanisms of TLR4 Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of TLR4 inhibitors.
In Vitro Inhibition of TNF-α Production in RAW 264.7 Macrophages
Objective: To quantify the inhibition of LPS-induced TNF-α production by a TLR4 inhibitor.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
TLR4 inhibitor (e.g., TLR4-IN-C34)
-
Phosphate Buffered Saline (PBS)
-
Mouse TNF-α ELISA kit
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2.
-
Inhibitor Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of the TLR4 inhibitor. A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the TNF-α concentrations to the vehicle control and calculate the percentage of inhibition for each inhibitor concentration.
NF-κB Luciferase Reporter Assay
Objective: To measure the inhibition of LPS-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing TLR4/MD-2/CD14 or RAW 264.7 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
LPS
-
TLR4 inhibitor
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the TLR4 inhibitor for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by LPS and the percentage of inhibition by the TLR4 inhibitor.
In Vivo Endotoxemia Model
Objective: To evaluate the in vivo efficacy of a TLR4 inhibitor in a mouse model of endotoxemia.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
LPS
-
TLR4 inhibitor
-
Saline solution
-
Materials for blood collection and cytokine analysis (e.g., ELISA kits)
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer the TLR4 inhibitor to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose. The control group should receive the vehicle.
-
LPS Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), challenge the mice with a sublethal dose of LPS (e.g., 5-10 mg/kg) via intraperitoneal injection.
-
Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2-6 hours), collect blood samples via cardiac puncture or another appropriate method.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated group with the vehicle-treated group to determine the in vivo efficacy of the inhibitor.
Conclusion
TLR4-IN-C34 demonstrates a potent inhibitory effect on TLR4 signaling, primarily through the MyD88-dependent pathway. Its efficacy, as demonstrated in in vitro and in vivo models, positions it as a valuable tool for research into TLR4-mediated inflammatory diseases. When compared to other TLR4 inhibitors such as Resatorvid and Eritoran, TLR4-IN-C34 offers a distinct mechanism of action by directly targeting the TLR4 receptor. The choice of inhibitor will depend on the specific research question, with Resatorvid's intracellular target and Eritoran's targeting of the MD-2 co-receptor providing alternative strategies for modulating TLR4 activity. The experimental protocols provided in this guide offer a robust framework for validating the inhibitory effects of TLR4-IN-C34 and other novel TLR4 antagonists.
References
A Head-to-Head Comparison of TLR4-IN-C34 and LPS-RS in TLR4 Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate Toll-like receptor 4 (TLR4) inhibitor is critical for the accuracy and relevance of immunological and pharmacological studies. This guide provides an objective comparison of two widely used TLR4 antagonists: the small molecule inhibitor TLR4-IN-C34 and the lipopolysaccharide analogue, LPS-RS (from Rhodobacter sphaeroides).
This comparison guide delves into their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for their evaluation.
Mechanism of Action
At the heart of TLR4 activation is its interaction with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This interaction is facilitated by the co-receptor MD-2. Both TLR4-IN-C34 and LPS-RS exert their inhibitory effects by interfering with this critical step, albeit through different mechanisms.
TLR4-IN-C34 is a potent and selective small molecule antagonist of TLR4.[1][2] Molecular docking studies have shown that TLR4-IN-C34 fits into the hydrophobic internal pocket of the TLR4 co-receptor MD-2.[2][3][4] By occupying this pocket, TLR4-IN-C34 prevents the binding of LPS, thereby inhibiting the subsequent dimerization of the TLR4/MD-2 complex and downstream signaling. This effectively blocks the activation of inflammatory pathways such as the MyD88-dependent and TRIF-dependent pathways, leading to a reduction in the production of pro-inflammatory cytokines.
LPS-RS , on the other hand, is a penta-acylated lipid A, a structural analogue of the hexa-acylated lipid A found in potent TLR4 agonists like E. coli LPS. Its mechanism of inhibition is primarily competitive. LPS-RS directly competes with agonistic LPS for the same binding site on MD-2. Furthermore, the complexes formed between LPS-RS and MD-2 are thought to be inhibitory towards the formation of active TLR4 signaling complexes. It is important to note that some standard preparations of LPS-RS may contain other bacterial components that can activate TLR2. For studies focused specifically on TLR4, the use of ultrapure LPS-RS is recommended to avoid off-target effects.
Quantitative Data Comparison
Direct, side-by-side comparative studies providing IC50 values for both TLR4-IN-C34 and LPS-RS under identical experimental conditions are limited in the publicly available literature. However, data from various independent studies can provide an estimate of their respective potencies. It is crucial to consider that IC50 values are highly dependent on the specific experimental setup, including the cell type, agonist concentration, and readout used.
| Inhibitor | Target | Assay Type | Cell Line | Agonist (Concentration) | IC50 / Effective Concentration | Reference |
| TLR4-IN-C34 | TLR4/MD-2 | NF-κB Luciferase Reporter Assay | RAW 264.7 macrophages | LPS (10 ng/mL) | 100 µM (Significant inhibition) | |
| TLR4/MD-2 | TNF-α qRT-PCR | IEC-6 enterocytes, RAW 264.7 macrophages | LPS | 10 µM (Significant inhibition) | ||
| TLR4/MD-2 | IL-6, TNF-α, IL-1β, NO release | BV2 microglia | LPS | Significant reduction at 1-10 µM | ||
| LPS-RS | TLR4/MD-2 | NF-κB Activation | Not Specified | LPS | Complete competitive inhibition at 100-fold excess | |
| TLR4/MD-2 | Cytokine Production (TNF-α, IL-1β, IL-6) | BV2 microglia | LPS (1 µg/mL) | Significant inhibition at 0.5–5 µg/mL | ||
| TLR4/MD-2 | NF-κB Nuclear Translocation | Rat Circumventricular Organs (in vivo) | Endogenous ligands | No reduction in basal activation |
Signaling Pathways and Inhibition Mechanisms
The activation of TLR4 by LPS initiates a complex signaling cascade, leading to the production of inflammatory mediators. Both TLR4-IN-C34 and LPS-RS act at the initial step of this cascade.
Caption: Canonical TLR4 signaling pathway initiated by LPS.
References
A Head-to-Head Comparison of Small Molecule TLR4 Antagonists: A Guide for Researchers
The innate immune system's Toll-like receptor 4 (TLR4) has emerged as a critical therapeutic target for a spectrum of inflammatory diseases. Its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells, can trigger an overwhelming inflammatory cascade. The development of small molecule antagonists to modulate this response is an area of intense research. This guide provides a head-to-head comparison of prominent small molecule TLR4 antagonists, supported by experimental data, to aid researchers and drug development professionals in this field.
Overview of Key Small Molecule TLR4 Antagonists
This comparison focuses on three well-characterized small molecule TLR4 antagonists: Resatorvid (TAK-242), Eritoran (E5564), and FP7. While other antagonists are in development, these molecules have been extensively studied and represent different chemical classes and mechanisms of action.
-
Resatorvid (TAK-242): A cyclohexane derivative that acts as a selective inhibitor of TLR4 signaling.[1]
-
Eritoran (E5564): A synthetic analog of the lipid A portion of LPS, designed to be a competitive antagonist.[2]
-
FP7: A synthetic anionic glycolipid that functions as an MD-2 ligand, preventing TLR4 activation.[3]
Mechanism of Action: Distinct Approaches to TLR4 Inhibition
The therapeutic efficacy of these antagonists stems from their unique interactions with the TLR4 signaling complex.
Resatorvid (TAK-242) operates via a non-competitive mechanism, binding directly to a cysteine residue (Cys747) in the intracellular Toll/Interleukin-1 receptor (TIR) domain of TLR4.[4][5] This binding event allosterically inhibits the interaction of TLR4 with its downstream adaptor proteins, TIRAP and TRAM, effectively blocking both MyD88-dependent and TRIF-dependent signaling pathways.
Eritoran (E5564) , in contrast, is a competitive antagonist. It mimics the structure of lipid A and competes with LPS for binding to the hydrophobic pocket of the MD-2 co-receptor, an essential component of the TLR4 receptor complex. By occupying this site, Eritoran prevents the dimerization of the TLR4/MD-2/LPS complex, a crucial step for the initiation of downstream signaling.
FP7 also targets the MD-2 co-receptor. As a synthetic glycolipid, it binds to the hydrophobic cavity of MD-2, thereby displacing LPS and other ligands. This prevents the formation of the active TLR4/MD-2/LPS homodimer and subsequent signal transduction. Studies have shown its ability to inhibit both MyD88-dependent and TRIF-dependent pathways.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the in vitro potency of these antagonists in inhibiting LPS-induced inflammatory responses. Direct head-to-head comparative studies are limited; therefore, data from different studies are presented with their respective experimental contexts.
| Compound | Assay Type | Cell Line | Inhibited Cytokine(s) | IC50 | Reference |
| Resatorvid (TAK-242) | LPS-induced NO production | Macrophages | Nitric Oxide | 1.8 nM | |
| LPS-induced TNF-α production | Macrophages | TNF-α | 1.9 nM | ||
| LPS-induced IL-6 production | Macrophages | IL-6 | 1.3 nM | ||
| Eritoran (E5564) | LPS-induced cytokine production | Human Blood Monocytes | TNF-α, IL-6 | Not specified | |
| FP7 | LPS-induced cytokine production | Human Monocytes & Dendritic Cells | IL-8, IL-6, MIP-1β, TNF-α, IL-12, IL-10 | ~1-10 µM | |
| LPS-induced cytokine production | Human & Murine Macrophages | Pro-inflammatory cytokines | 0.46 - 3.2 µM |
In Vivo Efficacy in Preclinical Models
These small molecule antagonists have demonstrated efficacy in a variety of animal models of inflammatory diseases.
Resatorvid (TAK-242) has shown protective effects in models of acute cerebral ischemia/reperfusion injury in mice at a dose of 3 mg/kg. It has also displayed photochemopreventive activity in a UV-induced skin tumorigenesis model.
Eritoran (E5564) has been shown to attenuate liver ischemia and reperfusion injury by inhibiting HMGB1 signaling, a key DAMP. It also demonstrated a survival benefit in animal models of bacterial sepsis. Furthermore, it has been shown to protect mice from lethal influenza infection.
FP7 has been effective in negatively regulating TLR4 signaling in response to both bacterial LPS and endogenous ligands of sterile inflammation, such as oxidized LDL. It has shown potential in models of vascular inflammatory diseases and has also been found to attenuate colonic inflammation in a mouse model of ulcerative colitis.
Visualizing the Mechanisms and Workflows
To better understand the points of intervention and the experimental processes, the following diagrams are provided.
Caption: TLR4 signaling pathway and points of antagonist intervention.
Caption: Generalized experimental workflow for evaluating TLR4 antagonists.
Detailed Experimental Protocols
LPS-Induced Cytokine Release Assay in Macrophages
This assay is fundamental for assessing the in vitro efficacy of TLR4 antagonists.
a. Cell Culture:
-
Culture murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
b. Antagonist Treatment and LPS Stimulation:
-
Prepare serial dilutions of the TLR4 antagonist in culture media.
-
Remove the old media from the cells and add the media containing the antagonist. Incubate for 1-2 hours.
-
Add LPS (from E. coli O111:B4 or O55:B5) to a final concentration of 10-100 ng/mL. Include a vehicle control (no antagonist) and an unstimulated control (no LPS).
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
c. Cytokine Quantification:
-
Centrifuge the plates to pellet any detached cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
d. Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of cytokines in each sample.
-
Determine the IC50 value of the antagonist by plotting the percentage of cytokine inhibition against the log of the antagonist concentration.
In Vivo LPS Challenge Model
This model assesses the in vivo efficacy of TLR4 antagonists in a systemic inflammation model.
a. Animals:
-
Use 8-10 week old C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
b. Dosing and LPS Challenge:
-
Prepare the TLR4 antagonist in a suitable vehicle (e.g., saline, DMSO/saline).
-
Administer the antagonist to the mice via an appropriate route (e.g., intraperitoneal, intravenous, oral gavage) at a predetermined dose.
-
After a specified pre-treatment time (e.g., 1 hour), inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 1-5 mg/kg).
c. Sample Collection and Analysis:
-
At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture or retro-orbital bleeding.
-
Euthanize the mice and harvest organs (e.g., lungs, liver) for histopathological analysis or homogenization for cytokine measurement.
-
Separate serum from the blood and measure cytokine levels using ELISA or a multiplex bead array.
d. Outcome Measures:
-
Primary outcomes include serum levels of pro-inflammatory cytokines (TNF-α, IL-6).
-
Secondary outcomes can include survival rates (in a lethal dose model), body temperature, and histopathological scores of organ damage.
Summary and Concluding Remarks
Resatorvid (TAK-242), Eritoran (E5564), and FP7 represent a diverse arsenal of small molecule TLR4 antagonists, each with a distinct mechanism of action. While Resatorvid targets the intracellular domain of TLR4, Eritoran and FP7 act extracellularly by competing with LPS for binding to the MD-2 co-receptor. In vitro data suggests that Resatorvid has potent, low nanomolar activity, while FP7 is active in the micromolar range.
Despite promising preclinical data, the clinical development of TLR4 antagonists has been challenging. Both Resatorvid and Eritoran failed to demonstrate efficacy in late-stage clinical trials for severe sepsis. This highlights the complexity of translating findings from preclinical models of acute inflammation to the heterogeneous human disease state.
Future research in this area may focus on the development of antagonists with improved pharmacokinetic properties, the identification of specific patient populations that may benefit from TLR4 antagonism, and the exploration of these agents in chronic inflammatory and autoimmune diseases where the role of TLR4 is increasingly recognized. The continued head-to-head comparison of new and existing antagonists using standardized and robust experimental protocols will be crucial for advancing this therapeutic strategy.
References
- 1. Resatorvid - Wikipedia [en.wikipedia.org]
- 2. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic glycolipid-based TLR4 antagonist FP7 negatively regulates in vitro and in vivo haematopoietic and non-haematopoietic vascular TLR4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of TLR4-IN-C34 Against Other Toll-like Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the small molecule inhibitor TLR4-IN-C34 against other members of the Toll-like receptor (TLR) family. The information presented is based on available experimental data to assist researchers in evaluating its suitability for studies on TLR4-mediated signaling.
Executive Summary
Quantitative Data on TLR4-IN-C34 Specificity
The following table summarizes the known inhibitory activity of TLR4-IN-C34 against various TLRs. It is important to note that the available data is primarily focused on TLR2 and TLR9 in addition to its target, TLR4.
| Toll-like Receptor (TLR) | Ligand Used in Assay | Effect of TLR4-IN-C34 | Quantitative Data (IC50) | Reference |
| TLR4 | Lipopolysaccharide (LPS) | Inhibition | Not explicitly reported | [2] |
| TLR2 | Pam3CSK4 (Pam3Cys-Ser-(Lys)4) | No significant effect | Not applicable | [2] |
| TLR3 | Poly(I:C) | Data not available | Not applicable | - |
| TLR5 | Flagellin | Data not available | Not applicable | - |
| TLR7 | Imiquimod/R848 | Data not available | Not applicable | - |
| TLR8 | ssRNA40/R848 | Data not available | Not applicable | - |
| TLR9 | CpG-DNA | No significant effect | Not applicable | [2] |
Experimental Protocols
The specificity of TLR4-IN-C34 was determined using a well-established in vitro assay. The following protocol is based on the methodology described in the primary literature.[2]
NF-κB Luciferase Reporter Assay for TLR Specificity
Objective: To determine the effect of TLR4-IN-C34 on the activation of different TLR signaling pathways by measuring the activity of the transcription factor NF-κB, a key downstream effector for most TLRs.
Cell Line:
-
RAW 264.7 macrophage cell line stably transduced with an NF-κB-luciferase reporter gene. This cell line expresses multiple TLRs, including TLR2, TLR4, and TLR9.
Reagents:
-
TLR4-IN-C34
-
TLR ligands:
-
Lipopolysaccharide (LPS) for TLR4
-
Pam3CSK4 for TLR2
-
CpG-DNA for TLR9
-
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the RAW 264.7 NF-κB-luciferase reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-treat the cells with TLR4-IN-C34 at the desired concentration (e.g., 100 µM) or vehicle control for 30 minutes.
-
TLR Agonist Stimulation: Stimulate the cells with specific TLR ligands (LPS for TLR4, Pam3CSK4 for TLR2, or CpG-DNA for TLR9) at their optimal concentrations.
-
Incubation: Incubate the plate for a period sufficient to induce NF-κB activation and luciferase expression (typically 4-6 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) and compare the activity in the presence and absence of TLR4-IN-C34 for each TLR ligand. Statistical analysis is performed to determine if the observed inhibition is significant.
Signaling Pathways and Visualization
To understand the specificity of TLR4-IN-C34, it is crucial to visualize the distinct signaling pathways of the different TLRs. The following diagrams, generated using the DOT language, illustrate the key signaling cascades for TLR4 and other relevant TLRs.
Experimental Workflow for Specificity Assay
Caption: Workflow for assessing TLR4-IN-C34 specificity.
TLR4 Signaling Pathway
Caption: TLR4 signaling pathways.
TLR2 Signaling Pathway
Caption: TLR2 MyD88-dependent signaling.
TLR3 Signaling Pathway
Caption: TLR3 TRIF-dependent signaling.
TLR5 Signaling Pathway
Caption: TLR5 MyD88-dependent signaling.
TLR7 Signaling Pathway
Caption: TLR7 MyD88-dependent signaling.
TLR9 Signaling Pathway
Caption: TLR9 MyD88-dependent signaling.
Conclusion
Based on the currently available data, TLR4-IN-C34 is a highly selective inhibitor of TLR4. The lack of significant activity against TLR2 and TLR9 in robust cellular assays underscores its specificity. While further studies are required to definitively rule out any off-target effects on other TLR family members, TLR4-IN-C34 stands as a critical tool for the specific interrogation of TLR4-mediated inflammatory and immune responses. Researchers employing this inhibitor can have a high degree of confidence that the observed effects are primarily due to the modulation of the TLR4 signaling pathway.
References
Independent Verification of TLR4-IN-C34's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the Toll-like receptor 4 (TLR4) inhibitor, TLR4-IN-C34, with other known TLR4 antagonists. The information presented is collated from independent research to support the evaluation of this compound for further investigation and development.
Executive Summary
TLR4-IN-C34 is a potent and selective antagonist of Toll-like receptor 4, a key mediator of the innate immune response.[1][2] Activation of TLR4 by lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of pro-inflammatory cytokines, a process implicated in various inflammatory diseases. Independent studies have verified that TLR4-IN-C34 effectively inhibits this pathway, leading to a reduction in inflammatory responses in both cellular and animal models. This guide compares the available quantitative data on the efficacy of TLR4-IN-C34 with that of other well-characterized TLR4 inhibitors, namely TAK-242 and Eritoran, and provides detailed experimental protocols for the independent verification of these findings.
Data Presentation: Quantitative Comparison of TLR4 Inhibitors
The following tables summarize the available quantitative data on the inhibitory effects of TLR4-IN-C34 and its comparators on key inflammatory markers.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines
| Compound | Cell Line | Target Cytokine | Concentration | % Inhibition | IC50 | Reference |
| TLR4-IN-C34 | RAW 264.7 | TNF-α | 10 µM | Significant Reduction* | Not Reported | [1] |
| BV2 microglia | TNF-α, IL-1β, IL-6 | Not Specified | Decreased Levels | Not Reported | [2][3] | |
| TAK-242 | RAW 264.7 | NO | - | - | 1.1 - 11 nM | |
| RAW 264.7 | TNF-α | - | - | 1.1 - 11 nM | ||
| RAW 264.7 | IL-6 | - | - | 1.1 - 11 nM | ||
| Human PBMCs | IL-6, IL-12 | - | - | 11 - 33 nM | ||
| Eritoran | Human Monocytes | TNF-α, IL-6 | 0.03 - 10 ng/mL | Dose-dependent | Not Reported |
Table 2: In Vivo Efficacy in Endotoxemia Models
| Compound | Animal Model | LPS Dose | Compound Dose | Effect on Systemic Cytokines | Reference |
| TLR4-IN-C34 | Mouse | Not Specified | 1 mg/kg | Reduced systemic inflammation | |
| TAK-242 | Mouse | 10 mg/kg | 1 mg/kg (i.v.) | Inhibition of serum IL-6 increase | |
| Eritoran | Mouse | 2 mg/kg | 4 mg/kg (i.v.) | Attenuated cytokine expression in the vascular wall |
Mechanism of Action: TLR4 Signaling Pathway
TLR4 signaling is initiated by the binding of LPS, a component of the outer membrane of Gram-negative bacteria. This event triggers the recruitment of adaptor proteins, leading to the activation of two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB, which orchestrates the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. TLR4-IN-C34 exerts its anti-inflammatory effects by inhibiting this cascade.
Caption: TLR4 signaling pathway and the inhibitory action of TLR4-IN-C34.
Experimental Protocols
The following are detailed methodologies for key experiments to independently verify the anti-inflammatory effects of TLR4-IN-C34.
In Vitro LPS-Induced Inflammation in Macrophages
This protocol describes the stimulation of RAW 264.7 macrophage cells with LPS to induce an inflammatory response and assess the inhibitory effect of TLR4-IN-C34.
Caption: Workflow for in vitro anti-inflammatory assays.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
TLR4-IN-C34
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well for cytokine analysis (ELISA) or into 6-well plates at 1 x 10^6 cells/well for gene expression (qRT-PCR) and protein analysis (Western blot). Allow cells to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of TLR4-IN-C34 (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 4 hours for NF-κB activation, 24 hours for cytokine production).
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysates: Wash the cells with cold PBS and lyse them for RNA or protein extraction.
-
-
Analysis:
-
ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
-
qRT-PCR: Analyze the mRNA expression of target genes.
-
Western Blot: Analyze the protein levels and phosphorylation status of key signaling molecules in the TLR4 pathway.
-
In Vivo Mouse Model of Endotoxemia
This protocol outlines the induction of systemic inflammation in mice using LPS and the evaluation of the protective effects of TLR4-IN-C34.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
TLR4-IN-C34
-
Sterile saline
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, LPS only, LPS + TLR4-IN-C34).
-
Treatment:
-
Administer TLR4-IN-C34 (e.g., 1 mg/kg, intraperitoneally or orally) or vehicle control to the respective groups 30-60 minutes prior to LPS challenge.
-
-
LPS Challenge: Induce endotoxemia by intraperitoneal injection of LPS (e.g., 5-10 mg/kg).
-
Monitoring: Monitor the mice for signs of sickness and mortality for a defined period (e.g., 24-48 hours).
-
Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture. Tissues (e.g., lung, liver, spleen) can also be harvested.
-
Analysis:
-
Serum Cytokines: Measure the levels of systemic cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Tissue Analysis: Homogenize tissues for analysis of inflammatory markers by qRT-PCR, Western blot, or histology.
-
Conclusion
The available independent data confirms that TLR4-IN-C34 is an effective inhibitor of TLR4-mediated inflammation in both in vitro and in vivo models. Its ability to reduce the production of key pro-inflammatory cytokines highlights its therapeutic potential for inflammatory diseases. For a more comprehensive comparison with other TLR4 inhibitors like TAK-242, further studies quantifying the dose-dependent inhibitory effects of TLR4-IN-C34 on a broader range of inflammatory mediators are warranted. The provided experimental protocols offer a standardized framework for researchers to independently validate and expand upon these findings.
References
Safety Operating Guide
Prudent Disposal Procedures for the Research Chemical Dysp-C34
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Dysp-C34 is not publicly available. The following guidance is based on general best practices for the handling and disposal of novel research chemicals with unknown toxicity and ecotoxicity. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This compound is a potent, biocompatible, ultrasound-triggered multifunctional molecular machine intended for research use only.[1][2] Due to its nature as a research chemical, comprehensive safety and disposal information is limited. Therefore, a cautious approach to its handling and disposal is paramount to ensure the safety of laboratory personnel and the environment.
Essential Safety and Handling Information
Prior to handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, as with any research chemical, follows a multi-step process overseen by the generating laboratory and the institution's EHS office. The primary responsibility for the proper disposal of hazardous materials lies with the Principal Investigator or researcher.
-
Waste Characterization: The first step is to determine if the waste is hazardous. Since the specific hazards of this compound are not well-documented, it should be treated as hazardous waste as a precautionary measure. All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), should be considered hazardous waste.
-
Waste Segregation: Segregate this compound waste from other waste streams.
-
Solid Waste: Collect all contaminated solid materials, such as gloves, wipes, and disposable labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container. Do not mix with other solvent waste unless specifically permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps, such as needles or contaminated glass, must be disposed of in a rigid, puncture-resistant sharps container.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and physical state of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
-
Disposal Request: Once a waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes the available chemical data for this compound.
| Property | Value |
| CAS Number | 2559734-98-2 |
| Molecular Formula | C45H47N5O |
| Molecular Weight | 817.88 g/mol [2] |
| Storage (Powder) | -20°C for 3 years[2] |
| Storage (In Solvent) | -80°C for 1 year[2] |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for the use of this compound are not applicable. Researchers using this compound should develop their own specific protocols in accordance with their experimental design and institutional safety guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory setting.
Caption: Workflow for the proper disposal of the research chemical this compound.
References
Personal protective equipment for handling Dysp-C34
Essential Safety & Handling Guide for Dysp-C34
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of novel synthetic peptides like this compound is paramount. This compound is identified as a potent, ultrasound-triggered molecular machine with applications in sonodynamic therapy research.[1][2] As with many research-use-only compounds, comprehensive hazard data is not widely available; therefore, it must be handled with the utmost care, treating it as a substance with unknown potential hazards.[3] This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound in its lyophilized powder and reconstituted solution forms. The required PPE is summarized below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all procedures to protect against splashes and chemical vapors. Must meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to goggles when there is a high risk of splashing, such as during initial reconstitution of the lyophilized powder.[5] | |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. For extended contact or when handling concentrated solutions, consider double-gloving. Gloves must be inspected before use and changed immediately upon contamination. |
| Respiratory Protection | N95 Respirator or equivalent | Necessary when weighing or otherwise handling the lyophilized powder to prevent inhalation of fine particles. Use should be based on a site-specific risk assessment. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for any laboratory setting where hazardous materials are handled. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure researcher safety.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for damage or compromised seals.
-
Storage of Lyophilized Powder: For long-term storage, keep the powder at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.
-
Storage of Reconstituted Solution: It is best practice to prepare fresh solutions for each experiment. If storage is necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Handling Lyophilized Powder:
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This crucial step prevents condensation from forming, which can degrade the peptide.
-
Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain the powder.
-
Environment: Minimize exposure to air and moisture by weighing the powder quickly and resealing the container tightly immediately after use.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the standard procedure for reconstituting the lyophilized peptide for experimental use.
-
Preparation: Don all required PPE as specified in the table above. Prepare a sterile workspace, preferably within a laminar flow hood or chemical fume hood.
-
Solvent Selection: Based on its properties, this compound may require an organic solvent like DMSO for initial dissolution, followed by dilution with a sterile aqueous buffer. Confirm the appropriate solvent from the supplier's datasheet if available.
-
Solvent Addition: Using a sterile, calibrated pipette, add the calculated volume of the appropriate solvent to the vial containing the lyophilized this compound.
-
Dissolution: Swirl the vial gently to dissolve the peptide. Do not shake, as this can cause the peptide to denature. If necessary, gentle vortexing or sonication can be used to aid dissolution.
-
Aliquoting: Once fully dissolved, immediately divide the solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the peptide name, concentration, date, and storage conditions. Immediately transfer the aliquots to -20°C or -80°C for storage.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated disposables, including gloves, pipette tips, empty vials, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, appropriately labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Spill Response: In case of a spill, alert personnel in the area. Wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable disinfectant. Collect all cleanup materials as hazardous waste.
Visual Workflows
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
